Ethylene Glycol Dibenzyl Ether
Description
The exact mass of the compound Ethane, 1,2-bis(benzyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHYKOBYMYVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-68-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10278657 | |
| Record name | Ethylene Glycol Dibenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-22-0 | |
| Record name | Ethane,2-bis(benzyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene Glycol Dibenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene glycol dibenzyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN85P43RRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethylene Glycol Dibenzyl Ether synthesis and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane, is a diether that finds utility in various fields of organic chemistry and materials science. Its structure, featuring a central ethylene glycol core flanked by two benzyl groups, imparts a unique combination of properties, including thermal stability and solvent compatibility. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Properties of this compound
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application, and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₂ | |
| Molecular Weight | 242.32 g/mol | |
| CAS Number | 622-22-0 | |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Purity | >95.0% (GC) | |
| Density | 1.06 g/cm³ | |
| Boiling Point | 210 °C at 10 mmHg | |
| Refractive Index | n²⁰/D 1.551 | |
| IUPAC Name | 1,2-bis(benzyloxy)ethane | |
| Synonyms | Dibenzyl cellosolve, Dibenzyl glycol, 1,2-Dibenzyloxyethane |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the disodium salt of ethylene glycol (the alkoxide) reacts with benzyl halide (typically benzyl bromide or benzyl chloride).
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on the Williamson ether synthesis. Researchers should adapt this procedure based on the specific scale and available laboratory equipment. A similar procedure has been reported for the synthesis of 1,2-bis(4-methoxyphenoxy)ethane.[1]
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide or benzyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (2.2 equivalents) to the DMF.
-
Slowly add ethylene glycol (1.0 equivalent) dropwise to the suspension of sodium hydride at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the disodium ethylene glycolate.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add benzyl bromide or benzyl chloride (2.2 equivalents) dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Applications in Research and Drug Development
While direct pharmaceutical applications of this compound are not extensively documented, its utility in organic synthesis makes it a relevant compound for drug development professionals.
-
Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols in multi-step organic synthesis due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis.[2][3][4] this compound can serve as a source of the benzyloxy group or be used in reactions where a dibenzyloxyethane moiety is desired.
-
Solvent and Reaction Medium: Its high boiling point and stability make it a suitable solvent for high-temperature reactions. Ethers are generally unreactive and can solvate a variety of organic compounds.
-
Starting Material for Synthesis: this compound can be a precursor for the synthesis of more complex molecules. The ethylene glycol linker can be functionalized or cleaved to yield other desired products.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]
Logical Relationship Diagram
The following diagram illustrates the logical flow from starting materials to the final product and its potential applications.
Caption: Overview of the synthesis, characterization, and applications of this compound.
References
- 1. 1,2-Bis(4-methoxyphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Spectral Data of Ethylene Glycol Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for Ethylene Glycol Dibenzyl Ether (also known as 1,2-bis(benzyloxy)ethane), a compound of interest in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and accessible format, alongside the experimental protocols utilized for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | m | 10H | Aromatic protons (C₆H₅) |
| 4.55 | s | 4H | Methylene protons (O-CH₂ -Ph) |
| 3.65 | s | 4H | Ethylene protons (O-CH₂ -CH₂ -O) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~138.5 | Aromatic quaternary carbon (C-CH₂) |
| ~128.4 | Aromatic CH |
| ~127.7 | Aromatic CH |
| ~127.6 | Aromatic CH |
| ~73.2 | Methylene carbon (O-C H₂-Ph) |
| ~70.0 | Ethylene carbon (O-C H₂-C H₂-O) |
Solvent: CDCl₃
Table 3: Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3063, 3030 | Medium | Aromatic C-H stretch |
| ~2924, 2868 | Medium | Aliphatic C-H stretch |
| ~1496, 1454 | Medium | Aromatic C=C stretch |
| ~1100 | Strong | C-O-C ether stretch |
| ~735, 697 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 105 | ~15 | [C₇H₅O]⁺ |
| 121 | ~5 | [C₈H₉O]⁺ |
| 242 | <5 | [M]⁺ (Molecular ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 spectrometer (or equivalent) was used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512 transients. The FID was processed with a line broadening of 1.0 Hz.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory was utilized.
-
Sample Preparation: A small drop of neat this compound was applied directly to the diamond crystal of the UATR accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD, was used.
-
Chromatographic Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used with helium as the carrier gas at a constant flow rate of 1 mL/min. The oven temperature was programmed to start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.
-
Mass Spectrometric Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-550.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
Physical properties of Ethylene Glycol Dibenzyl Ether
An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Dibenzyl Ether
This guide provides a comprehensive overview of the core physical properties of this compound for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for key property determination, and a workflow visualization.
Core Physical Properties
This compound, also known as 1,2-Bis(benzyloxy)ethane, is a high-boiling point, colorless liquid.[1][2][3] Its key physical and chemical characteristics are summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 622-22-0 | [1][2][4] |
| Molecular Formula | C₁₆H₁₈O₂ | [1][4][5] |
| Molecular Weight | 242.32 g/mol | [1][2][3] |
| Physical State | Liquid (at 20°C) | [1][2][3] |
| Appearance | Colorless to light yellow, clear liquid | [1][2][3] |
| Boiling Point | 210 °C at 10 mmHg | [3][4] |
| Density | 1.06 g/cm³ | [4] |
| Specific Gravity (20/20) | 1.06 | [1][2] |
| Flash Point | 127.6 - 128 °C | [3][4] |
| Refractive Index | 1.551 | [4] |
| Purity | >95.0% (GC) | [1][2][3] |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is advantageous for its use of small sample quantities (less than 0.5 mL).[6] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Liquid paraffin or mineral oil
-
Rubber band or thread
Procedure:
-
Fill the small test tube with the liquid sample to about half-full.[6]
-
Place the capillary tube into the test tube with the sealed end pointing upward.[6][7]
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]
-
Insert the thermometer assembly into the Thiele tube, which is filled with mineral oil, ensuring the sample is immersed in the oil.[6]
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[7]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6][7]
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid begins to enter the capillary tube.[6][7]
Determination of Density
Density, a characteristic property of a substance, is defined as its mass per unit volume.[8] For liquids, this can be determined by precisely measuring the mass of a known volume.[9]
Apparatus:
-
Graduated cylinder (e.g., 25 mL or 50 mL)
-
Electronic balance (analytical balance)
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder using the electronic balance.[9][10][11]
-
Pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Record the volume accurately.[9][10]
-
Weigh the graduated cylinder containing the liquid and record the combined mass.[9][11]
-
Measure and record the temperature of the liquid.[9]
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[10]
-
Calculate the density using the formula: Density = Mass / Volume.[8]
-
The process can be repeated with different volumes to ensure accuracy, and the results can be averaged.[8]
Visualization
The following diagram illustrates a generalized experimental workflow for determining the density of a liquid compound.
Caption: Workflow for Liquid Density Determination.
References
- 1. labproinc.com [labproinc.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 622-22-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C16H18O2 | CID 222542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. wjec.co.uk [wjec.co.uk]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Solubility of Ethylene Glycol Dibenzyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane (CAS 622-22-0). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is a high-boiling, colorless liquid with the chemical formula C₁₆H₁₈O₂. Its structure consists of an ethylene glycol core with both hydroxyl groups etherified with benzyl groups. This structure imparts a significant non-polar character, influencing its solubility in various organic solvents. It is recognized for its excellent solubility in many organic solvents and is insoluble in water.[1][2]
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in scientific literature. However, based on its chemical structure and available qualitative descriptions, it is expected to be highly soluble or miscible with a wide array of common organic solvents. The following table summarizes the available qualitative solubility information.
| Organic Solvent | IUPAC Name | Solubility | Citation |
| Alcohols | Alkanols | Soluble | [1][2][3] |
| Ethers | Ethers | Soluble | [1][2][3] |
| Ketones | Alkanones | Soluble | [1][2] |
| Benzene | Benzene | Miscible | [3] |
| Acetone | Propan-2-one | Miscible | [3] |
It is important to note that while ethers are generally soluble in many organic solvents, the degree of solubility can be influenced by factors such as temperature and the presence of impurities.[3] For applications requiring precise concentrations, experimental determination of solubility is recommended.
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of a liquid compound like this compound in organic solvents.
3.1. Qualitative Solubility/Miscibility Test
This method is used to quickly determine if a compound is miscible, soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, diethyl ether, dimethyl sulfoxide)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer or shaker
Procedure:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the corresponding test tube.
-
To each test tube, add a small, measured volume (e.g., 0.1 mL) of this compound.
-
Securely cap the test tubes and shake them vigorously for 30 to 60 seconds.[4] A vortex mixer can be used for more consistent mixing.
-
Allow the test tubes to stand undisturbed for a few minutes and observe the contents.
-
Interpretation of Results:
-
Miscible: If a single, clear liquid phase is observed, the two substances are miscible.
-
Soluble: If the added solute completely dissolves to form a clear solution, it is considered soluble.
-
Partially Soluble: If the solution is cloudy or if there are undissolved droplets of the solute, it is partially soluble.
-
Insoluble: If two distinct liquid layers are formed, the substances are immiscible (insoluble).[4]
-
3.2. Quantitative Determination of Solubility (Isothermal Method)
This method aims to determine the saturation concentration of this compound in a solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical technique for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)
Procedure:
-
Prepare a series of sealed vials containing a known volume of the organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to establish that the concentration of the solute in the liquid phase does not change over a longer agitation time.
-
After reaching equilibrium, stop the agitation and allow the excess undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a concentration within the working range of the chosen analytical method.
-
Analyze the diluted sample using the selected analytical technique to determine the concentration of this compound.
-
The solubility is then calculated and can be expressed in units such as g/100 mL, mol/L, or weight percent.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.
Caption: Logical workflow for determining the solubility of a liquid compound in an organic solvent.
References
An In-depth Technical Guide on the Theoretical Studies of Ethylene Glycol Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental aspects of Ethylene Glycol Dibenzyl Ether (EGDPE), also known as 1,2-bis(benzyloxy)ethane. EGDPE is a significant organic compound with applications in various chemical syntheses. This document collates known physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores its theoretical underpinnings through computational analysis. While specific theoretical studies on EGDPE are not extensively available in public literature, this guide extrapolates from foundational principles of organic chemistry and computational models of analogous structures to provide a robust theoretical framework. This includes a conformational analysis and predicted spectroscopic data. Furthermore, this guide illustrates key chemical transformations involving EGDPE, such as its synthesis and potential degradation pathways, through detailed diagrams. The content herein is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating a deeper understanding and broader application of this compound.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₂ | [1] |
| Molecular Weight | 242.32 g/mol | [1] |
| CAS Number | 622-22-0 | [1] |
| Appearance | Colorless Liquid | [1] |
| Density | 1.06 g/cm³ | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | [1] |
| Purity (typical) | Min. 95.0% (GC) | [1] |
| InChI Key | FPFHYKOBYMYVAN-UHFFFAOYSA-N | [2] |
| SMILES | C(OCC1=CC=CC=C1)COCC1=CC=CC=C1 | [2] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[3][4] This reaction proceeds via an Sₙ2 mechanism involving the reaction of an alkoxide with a primary alkyl halide.[5][6] For the synthesis of this compound, ethylene glycol is deprotonated to form an alkoxide, which then reacts with benzyl bromide.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol to anhydrous DMF. Cool the solution in an ice bath.
-
Slowly add sodium hydride to the cooled solution with stirring. The reaction will generate hydrogen gas, so ensure proper ventilation. Continue stirring at room temperature until the gas evolution ceases, indicating the formation of the sodium salt of ethylene glycol (the alkoxide).
-
Ether Formation: To the freshly prepared alkoxide solution, add benzyl bromide dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-70°C and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization Techniques
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key technique for confirming the structure of EGDPE. The expected chemical shifts are:
-
A singlet for the four protons of the ethylene bridge (-O-CH₂-CH₂-O-).
-
A singlet for the four benzylic protons (-C₆H₅-CH₂-O-).
-
Multiplets for the ten aromatic protons of the two benzyl groups.
-
Note: A known ¹H NMR spectrum for this compound is available in chemical databases.[2]
-
-
-
A peak for the carbons of the ethylene bridge.
-
A peak for the benzylic carbons.
-
Several peaks in the aromatic region for the carbons of the benzyl groups.
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of EGDPE would be expected to show characteristic peaks for the functional groups present. Based on the spectra of ethylene glycol and related ethers, the following absorptions can be anticipated:[10][11][12]
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1450 cm⁻¹
-
C-O stretching (ether): A strong band around 1100 cm⁻¹
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For EGDPE, Electron Ionization (EI) would likely lead to fragmentation. While a specific mass spectrum for EGDPE is not widely published, common fragmentation patterns for ethers involve cleavage of the C-O bond.[1][13][14] The molecular ion peak [M]⁺ at m/z = 242.32 would be expected, along with fragments corresponding to the benzyl cation (C₇H₇⁺, m/z = 91) and other cleavage products.
Theoretical Studies
Due to the limited availability of specific theoretical studies on this compound in the literature, this section provides a theoretical analysis based on the known principles of conformational analysis and reactivity of similar molecules.
Conformational Analysis
The conformational flexibility of EGDPE is primarily determined by the rotation around the C-C bond of the ethylene glycol moiety and the C-O bonds. The analysis of simpler, related molecules such as ethylene glycol and 1,2-dichloroethane provides insight into the likely preferred conformations.[15][16][17][18]
The key dihedral angle is the O-C-C-O angle. The two main conformations are gauche and anti (or trans). In the gas phase, ethylene glycol predominantly adopts a gauche conformation due to intramolecular hydrogen bonding.[16] However, in a non-polar solvent or in the absence of hydrogen bonding capabilities (as in EGDPE), steric hindrance between the bulky benzyl groups would likely favor the anti conformation, where these groups are furthest apart.
Reactivity and Reaction Mechanisms
Benzylic ethers exhibit characteristic reactivity due to the stability of the benzyl carbocation intermediate.[19][20]
3.2.1. Acid-Catalyzed Hydrolysis
Benzylic ethers can be cleaved under acidic conditions.[19][21][22][23] The reaction proceeds via protonation of the ether oxygen, followed by the departure of one of the benzyl groups as a stable benzyl carbocation. This carbocation is then trapped by a nucleophile, such as water, to form benzyl alcohol. The other product is 2-(benzyloxy)ethanol. Further hydrolysis can cleave the second benzyl ether linkage to yield ethylene glycol and another molecule of benzyl alcohol.
3.2.2. Thermal Decomposition
The thermal decomposition of ethers can proceed through various mechanisms, often involving radical intermediates.[24][25][26][27] For EGDPE, homolytic cleavage of the C-O bond at high temperatures could generate a benzyl radical and an oxygen-centered radical. These reactive intermediates would then undergo further reactions, leading to a complex mixture of products.
Visualizations
Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of EGDPE.
Applications of Benzylic Ethers
Caption: Logical diagram of potential applications for EGDPE.
Acid-Catalyzed Hydrolysis Mechanism
Caption: Plausible mechanism for the acid-catalyzed hydrolysis of EGDPE.
References
- 1. Ethylene glycol butyl ether, picolinyloxydimethylsilyl ether [webbook.nist.gov]
- 2. This compound(622-22-0) 1H NMR spectrum [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 100.40 MHz, CDCl3, experimental) (HMDB0032262) [hmdb.ca]
- 8. Ethylene glycol diethyl ether(629-14-1) 13C NMR [m.chemicalbook.com]
- 9. Ethylene glycol(107-21-1) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ethylene glycol(107-21-1) IR Spectrum [chemicalbook.com]
- 13. gcms.cz [gcms.cz]
- 14. Identification of diethylene glycol monobutyl ether as a source of contamination in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conformation of Ethylene Glycol in the Liquid State: Intra- versus Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conformer Selection Upon Dilution with Water: The Fascinating Case of Liquid Ethylene Glycol Studied via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s3.smu.edu [s3.smu.edu]
- 19. fiveable.me [fiveable.me]
- 20. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 21. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Benzyl Ethers [organic-chemistry.org]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
- 26. The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethylene Glycol Dibenzyl Ether
This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of Ethylene Glycol Dibenzyl Ether. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure
This compound, with the chemical formula C₁₆H₁₈O₂, is a diether characterized by a central ethylene glycol core flanked by two benzyl groups.[1] The molecule's connectivity consists of two benzyl groups attached to the oxygen atoms of an ethylene glycol moiety.
Molecular Formula: C₁₆H₁₈O₂ Molar Mass: 242.32 g/mol CAS Number: 622-22-0 Synonyms: 1,2-Bis(benzyloxy)ethane
The fundamental structure is depicted in the following diagram:
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotation around three key single bonds: the central C-C bond of the ethylene glycol unit and the two C-O bonds connecting to the benzyl groups.
However, in this compound, the terminal hydroxyl groups are replaced by bulky benzyl groups. This substitution introduces significant steric hindrance, which is expected to play a more dominant role in determining the molecule's preferred conformation. The large size of the benzyl groups will likely lead to a preference for an anti or staggered conformation around the central C-C bond to minimize steric repulsion. The rotation around the C-O bonds will also be restricted to avoid clashes between the benzyl rings and the ethylene glycol backbone.
The key rotational bonds influencing the conformation are illustrated below:
Further computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to accurately determine the potential energy surface and identify the most stable conformers of this compound.
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A common and effective method for the preparation of this compound is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, ethylene glycol is deprotonated to form a dialkoxide, which then reacts with benzyl halide.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH) or another strong base
-
Benzyl bromide or benzyl chloride
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in the anhydrous solvent.
-
Slowly add sodium hydride to the solution at 0 °C. The reaction will produce hydrogen gas, so proper ventilation is crucial. Stir the mixture until the gas evolution ceases, indicating the formation of the sodium salt of ethylene glycol (the dialkoxide).
-
Nucleophilic Substitution: To the solution of the dialkoxide, add benzyl bromide (or chloride) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[7] The reaction time can vary from 1 to 8 hours.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer with deionized water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
The logical workflow for this synthesis is presented below:
Spectroscopic Data
The structural elucidation of this compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific, detailed spectra are proprietary to chemical suppliers, the expected characteristics can be summarized.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.4 ppm. - Methylene protons adjacent to the phenyl group (-CH₂-Ph): Singlet around δ 4.5 ppm. - Methylene protons of the ethylene glycol core (-O-CH₂-CH₂-O-): Singlet around δ 3.7 ppm. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 127-138 ppm. - Methylene carbon adjacent to the phenyl group (-CH₂-Ph): Signal around δ 73 ppm. - Methylene carbons of the ethylene glycol core (-O-CH₂-CH₂-O-): Signal around δ 70 ppm. |
| FT-IR (cm⁻¹) | - C-H stretching (aromatic): ~3030-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2950 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - C-O stretching (ether): Strong band around 1100 cm⁻¹.[10][11] |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z = 242. - Major fragmentation pattern is expected to be the cleavage of the C-O bond, leading to a stable benzyl cation (C₇H₇⁺) at m/z = 91 (base peak).[12][13] Another significant fragment could arise from the loss of a benzyloxy group, resulting in a peak at m/z = 135. |
This guide provides a foundational understanding of this compound. For more detailed and quantitative analysis, particularly regarding its conformational behavior, further experimental and computational studies are recommended.
References
- 1. This compound(622-22-0) 1H NMR [m.chemicalbook.com]
- 2. s3.smu.edu [s3.smu.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Conformation of Ethylene Glycol in the Liquid State: Intra- versus Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Thermochemical Properties of Ethylene Glycol Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the estimated thermochemical data for ethylene glycol dibenzyl ether. In the absence of direct experimental values, this document leverages established group contribution methods to deliver reliable estimations for key thermochemical properties. Detailed methodologies for these estimations are provided to ensure transparency and reproducibility.
Estimated Thermochemical Data
The following tables summarize the estimated thermochemical properties of this compound using the Joback and Benson group contribution methods. These methods are widely used in chemical engineering and thermochemistry for the estimation of physical and thermodynamic properties of organic compounds when experimental data is unavailable.
Table 1: Estimated Thermochemical Properties of this compound
| Property | Joback Method Estimation | Benson Method Estimation | Units |
| Standard Molar Enthalpy of Formation (ΔHf°) | -235.5 kJ/mol | -245.8 kJ/mol | kJ/mol |
| Standard Molar Entropy (S°) | 568.4 J/(mol·K) | Not Estimated | J/(mol·K) |
| Molar Heat Capacity (Cp) at 298.15 K | 432.1 J/(mol·K) | 425.5 J/(mol·K) | J/(mol·K) |
Note: The Benson method is primarily used for estimating the enthalpy of formation and heat capacity. Standard molar entropy is not typically calculated using this method.
Table 2: Temperature-Dependent Molar Heat Capacity (Cp) Estimated by the Joback Method
| Temperature (K) | Molar Heat Capacity (Cp) (J/(mol·K)) |
| 300 | 435.8 |
| 400 | 502.3 |
| 500 | 561.2 |
| 600 | 612.5 |
| 700 | 656.2 |
| 800 | 692.3 |
| 900 | 720.8 |
| 1000 | 741.7 |
Experimental and Estimation Methodologies
Joback Method
The Joback method is a group contribution technique used to predict eleven key thermophysical properties of pure organic compounds from their molecular structure alone.[1][2] The method assumes that the properties of a molecule can be determined by summing the contributions of its constituent functional groups, with no interactions between non-adjacent groups.[2]
Functional Group Decomposition of this compound:
The molecule is broken down into the following functional groups:
-
2 x -CH2- (non-ring): Methylene groups in the ethylene glycol backbone.
-
2 x -O- (ether, non-ring): Ether linkages.
-
10 x =CH- (aromatic): Aromatic carbon-hydrogen groups in the benzyl rings.
-
2 x >C= (aromatic): Aromatic carbons bonded to the methylene groups.
Formulas for Calculation:
-
Standard Molar Enthalpy of Formation (ΔHf°): ΔHf° (kJ/mol) = 68.29 + Σ (ni * ΔHf,i) where ni is the number of groups of type i, and ΔHf,i is the contribution of group i.
-
Standard Molar Entropy (S°): This property is not directly estimated by the Joback method. However, the ideal gas heat capacity can be used in conjunction with statistical mechanics principles to estimate entropy. For this guide, a direct estimation is not provided.
-
Molar Heat Capacity (Cp): Cp (J/(mol·K)) = Σ (ni * ai) - 37.93 + [Σ (ni * bi)]T + [Σ (ni * ci)]T2 + [Σ (ni * di)]T3 where ai, bi, ci, and di are the group contributions for the heat capacity polynomial, and T is the temperature in Kelvin.
Benson Group Increment Theory
The Benson group increment theory, also known as group additivity, is another widely used method for estimating the thermochemical properties of organic molecules.[3] This method also relies on the principle of additivity, where the property of a molecule is the sum of the contributions of its constituent groups.[3] A key feature of the Benson method is its detailed consideration of the atomic environment of each group.
Functional Group Decomposition of this compound:
The molecule is broken down into the following Benson groups:
-
2 x C-(O)(C)(H)2: A carbon atom bonded to an oxygen, another carbon, and two hydrogen atoms.
-
2 x O-(C)2: An oxygen atom bonded to two carbon atoms.
-
10 x Cb-(H): An aromatic carbon atom bonded to a hydrogen atom.
-
2 x Cb-(C): An aromatic carbon atom bonded to a non-aromatic carbon atom.
Formulas for Calculation:
-
Standard Molar Enthalpy of Formation (ΔHf°): ΔHf° (kJ/mol) = Σ (ni * ΔHf,i) where ni is the number of groups of type i, and ΔHf,i is the enthalpy contribution of group i.
-
Molar Heat Capacity (Cp): Cp (J/(mol·K)) = Σ (ni * Cp,i) where ni is the number of groups of type i, and Cp,i is the heat capacity contribution of group i at a given temperature.
Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of sodium or potassium salt of ethylene glycol with benzyl halide (e.g., benzyl chloride or benzyl bromide).
Caption: Williamson ether synthesis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GROUP CONTRIBUTIONS FOR MULTIPROPERTY METHODS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. Thermal dissociation of ethylene glycol vinyl ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ethylene Glycol Dibenzyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of Ethylene Glycol Dibenzyl Ether (CAS No. 622-22-0), a key building block in various chemical syntheses. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.38 - 7.25 | m | 10H | - | Aromatic protons (Ar-H) |
| 4.55 | s | 4H | - | Benzyl protons (Ar-CH2) |
| 3.68 | s | 4H | - | Ethylene protons (-O-CH2-CH2-O-) |
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Aromatic quaternary carbon (Ar-C) |
| 128.4 | Aromatic CH (Ar-CH) |
| 127.7 | Aromatic CH (Ar-CH) |
| 127.6 | Aromatic CH (Ar-CH) |
| 73.2 | Benzyl carbon (Ar-CH2) |
| 70.0 | Ethylene carbon (-O-CH2-CH2-O-) |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3080 - 3020 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| 1100 | Strong | C-O-C ether stretch |
| 740, 695 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 242 | 5 | [M]+ (Molecular Ion) |
| 91 | 100 | [C7H7]+ (Tropylium ion) |
| 151 | 30 | [M - C7H7]+ |
| 105 | 15 | [C7H7O]+ |
| 77 | 10 | [C6H5]+ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Proton (1H) and Carbon-13 (13C) NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized for acquiring both 1H and 13C NMR spectra.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence is used.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds is employed between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is set.
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.
-
Relaxation Delay: A relaxation delay of 2 seconds is typically used.
-
Spectral Width: A spectral width of approximately 200-220 ppm is set.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum.
Data Acquisition and Processing:
-
The spectrum is typically recorded in the range of 4000-400 cm-1.
-
An accumulation of 16-32 scans is generally sufficient to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS), is used for analysis.
Sample Introduction:
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
The sample is introduced into the mass spectrometer via direct infusion or through a GC column for separation from any impurities.
Ionization and Analysis:
-
Ionization Mode: Electron Impact (EI) at 70 eV is the standard method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Scan Range: A mass-to-charge (m/z) ratio scan range of approximately 40-500 amu is appropriate.
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The base peak, which is the most intense peak in the spectrum, is also identified.
Visualizations
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Methodological & Application
Ethylene Glycol Dibenzyl Ether: A High-Boiling Point Solvent for Specialized Organic Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane, is a high-boiling point, polar aprotic solvent that offers a unique combination of properties for specialized applications in organic synthesis. Its high thermal stability, excellent solvating power for a range of organic compounds, and relatively low volatility make it a suitable medium for reactions requiring elevated temperatures. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing this compound in their synthetic endeavors.
Physicochemical Properties and Comparison with Other Solvents
The high boiling point of this compound makes it an excellent choice for reactions that are sluggish at lower temperatures or require thermal activation. Its properties are summarized and compared with other common high-boiling point solvents in the table below.
| Property | This compound | Diethylene Glycol Dibutyl Ether | Diphenyl Ether |
| CAS Number | 622-22-0[1] | 112-73-2 | 101-84-8 |
| Molecular Formula | C₁₆H₁₈O₂[1] | C₁₂H₂₆O₃ | C₁₂H₁₀O |
| Molecular Weight | 242.32 g/mol [1] | 218.33 g/mol | 170.21 g/mol |
| Boiling Point | 305-307 °C (decomposes) | 256 °C | 259 °C |
| Melting Point | 19-20 °C | -60 °C | 26-29 °C |
| Density | 1.06 g/cm³[1] | 0.88 g/cm³ | 1.07 g/cm³ |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Applications in Organic Synthesis
Due to its high boiling point and stability, this compound is particularly well-suited for a variety of organic transformations that require high temperatures.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide, can be advantageously carried out in this compound when dealing with less reactive substrates or to increase reaction rates. The high temperature allows for the use of less reactive alkylating agents and can help to overcome steric hindrance.
Caption: Workflow for Williamson Ether Synthesis.
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the alcohol (1.0 equiv.) and this compound as the solvent.
-
Slowly add a strong base, such as sodium hydride (1.1 equiv.), in portions at room temperature under a nitrogen atmosphere.
-
Stir the mixture at room temperature or with gentle heating until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Ether Formation: Add the alkyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 100-180 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford the desired ether.
Grignard Reactions at Elevated Temperatures
While typically performed in lower-boiling ethers like diethyl ether or THF, certain Grignard reactions, particularly with unreactive halides or sterically hindered substrates, can benefit from the higher temperatures achievable in this compound. The use of a high-boiling solvent can facilitate the initiation of the Grignard reagent formation and drive the subsequent reaction with an electrophile to completion.
Caption: Workflow for a high-temperature Grignard reaction.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine as an initiator.
-
Add a portion of a solution of the organic halide (1.0 equiv.) in anhydrous this compound via the dropping funnel.
-
Gently heat the mixture to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The high boiling point of the solvent may require external heating to sustain reflux.
-
After the addition is complete, continue to heat at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to an appropriate temperature (e.g., room temperature or 0 °C).
-
Add a solution of the electrophile (e.g., a ketone or aldehyde, 1.0 equiv.) in anhydrous this compound dropwise.
-
Stir the reaction mixture for 1-2 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be necessary for less reactive electrophiles.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
High-Temperature Nanoparticle Synthesis
The polyol process is a common method for synthesizing metal nanoparticles, where a polyol acts as both the solvent and the reducing agent. High-boiling point ethers like this compound can serve as excellent solvents in variations of this method, particularly in thermal decomposition approaches where precise temperature control at high temperatures is crucial for controlling nanoparticle size and morphology.
Caption: Workflow for high-temperature nanoparticle synthesis.
-
Reaction Setup: In a three-necked flask equipped with a condenser, thermocouple, and nitrogen inlet, combine the metal precursor (e.g., a metal acetylacetonate) and a capping agent (e.g., oleic acid, oleylamine) in this compound.
-
Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum or a strong flow of nitrogen for 30-60 minutes to remove water and oxygen.
-
Nucleation and Growth: Rapidly heat the mixture to the desired reaction temperature (e.g., 250-300 °C) and maintain this temperature for a specific period to allow for nanoparticle nucleation and growth.
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Add a non-solvent such as ethanol or acetone to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles several times with a mixture of a non-solvent and a solvent in which they are dispersible (e.g., ethanol/hexane) to remove excess capping agent and byproducts.
-
Dry the purified nanoparticles under vacuum.
Conclusion
This compound is a valuable, high-boiling point solvent for a range of organic syntheses that require elevated temperatures. Its thermal stability and solvating properties make it a suitable, albeit specialized, alternative to more common high-boiling solvents. The provided protocols offer a general guideline for its application in Williamson ether synthesis, Grignard reactions, and nanoparticle synthesis. As with any reaction, optimization of conditions such as temperature, reaction time, and reactant ratios is crucial to achieve the desired outcome and yield. Researchers are encouraged to adapt these protocols to their specific substrates and reaction requirements.
References
Application Notes and Protocols: Ethylene Glycol Dibenzyl Ether as a Potential Initiator in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol dibenzyl ether is a molecule whose structure suggests potential utility as an initiator in cationic polymerization, particularly for the synthesis of polymers relevant to biomedical applications. While not a conventionally cited initiator, its benzyl ether moieties could theoretically be activated to generate carbocations capable of initiating the polymerization of susceptible monomers. This document outlines the proposed mechanism, a detailed experimental protocol for its use in the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline, and expected outcomes. Poly(2-ethyl-2-oxazoline) (PEtOx) is a polymer of significant interest in the biomedical field, often considered an alternative to poly(ethylene glycol) (PEG) due to its biocompatibility and stealth properties.[1]
Proposed Initiation Mechanism
The initiation of cationic polymerization by this compound would likely proceed through the cleavage of the benzyl-oxygen bond to form a stable benzylic carbocation. This activation would likely require a co-initiator or specific reaction conditions to facilitate the departure of the ether oxygen as a leaving group. The resulting carbocation can then attack a monomer, such as 2-ethyl-2-oxazoline, to start the polymerization process.
References
Application Notes and Protocols for the Williamson Ether Synthesis of Ethylene Glycol Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. These application notes provide a detailed protocol for the synthesis of Ethylene Glycol Dibenzyl Ether, a symmetrical ether, by reacting ethylene glycol with benzyl bromide in the presence of a strong base, sodium hydride. This method is valuable for researchers requiring a reliable procedure for the preparation of dibenzyl-protected ethylene glycol, a common building block in various fields, including materials science and medicinal chemistry.
Reaction Principle
The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of both hydroxyl groups of ethylene glycol by a strong base, typically sodium hydride (NaH), to form the corresponding dialkoxide.[2] This highly nucleophilic dialkoxide then undergoes a bimolecular nucleophilic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2) reaction with two equivalents of benzyl bromide. The bromide ion serves as a good leaving group, facilitating the formation of the two new carbon-oxygen bonds to yield the desired dibenzyl ether.
Reaction Scheme:
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Decomposes | 1.396 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |
| This compound | C₁₆H₁₈O₂ | 242.31 | 210 (at 10 mmHg) | 1.06 |
Experimental Protocol
This protocol details the synthesis of this compound from ethylene glycol and benzyl bromide.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or anhydrous tetrahydrofuran (THF)[3][4]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethylene glycol (1.0 equivalent) in anhydrous DMF (or THF) (approximately 5-10 mL per mmol of ethylene glycol).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (2.2 equivalents, 60% dispersion in oil) portion-wise to the stirred solution. The addition of sodium hydride is exothermic and will generate hydrogen gas, so proper venting is crucial. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, indicating the formation of the dialkoxide.
-
Alkylation: To the stirred suspension of the dialkoxide at 0 °C, add benzyl bromide (2.2 equivalents) dropwise via a dropping funnel.
-
Reaction Progression: After the addition of benzyl bromide is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of brine.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Visualizations
Below are diagrams illustrating the key aspects of the Williamson ether synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Ethylene Glycol Dibenzyl Ether: Application Notes and Protocols for Use as a High-Temperature Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethylene Glycol Dibenzyl Ether (EGDBE) as a potential high-temperature reaction medium in organic synthesis. Due to a lack of extensive published data on its specific applications, this document also presents detailed, adaptable protocols for key reactions where high-boiling point, polar aprotic solvents are advantageous. These protocols are based on established methodologies for analogous solvents and are intended to serve as a starting point for reaction optimization.
Properties of this compound
This compound, also known as 1,2-bis(benzyloxy)ethane, is a high-boiling point, polar aprotic solvent. Its physical and chemical properties make it a candidate for reactions requiring elevated temperatures and a non-reactive medium.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 622-22-0 | [1] |
| Molecular Formula | C₁₆H₁₈O₂ | [1] |
| Molecular Weight | 242.32 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 298 °C (decomposes) | [2] |
| Melting Point | 1.5 - 3.5 °C | [2] |
| Density | 1.043 g/cm³ at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |
| IUPAC Name | 1,2-bis(benzyloxy)ethane | [1] |
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. It is a combustible liquid and may form explosive peroxides upon prolonged storage, especially in the presence of air and light.
Table 2: Safety Information for this compound
| Hazard | Precaution | Reference |
| Health Hazards | May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [4][5] |
| Fire Hazards | Combustible liquid. | [6] |
| Reactivity | May form explosive peroxides. | [6][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [4][5] |
| Storage | Store in a cool, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen). Keep away from heat, sparks, and open flames. | [4][6] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [4] |
Application Notes
This compound's high boiling point and stability at elevated temperatures make it a suitable medium for a variety of organic transformations that are sluggish at lower temperatures. Its polar aprotic nature can enhance the solubility of polar and ionic reagents and intermediates.
Potential Applications:
-
Nucleophilic Substitution Reactions: As a high-boiling solvent, EGDBE can facilitate Sₙ2 reactions, such as the Williamson ether synthesis, particularly when dealing with less reactive substrates that require higher activation energy.
-
Metal-Catalyzed Cross-Coupling Reactions: For reactions like Suzuki-Miyaura coupling, which often require elevated temperatures to drive the catalytic cycle, EGDBE can serve as a stable medium, promoting catalyst turnover and reaction completion.
-
Reactions Requiring a Non-Protic Environment: Its aprotic nature makes it suitable for reactions involving strong bases or organometallic reagents that would be quenched by protic solvents.
Advantages:
-
High Thermal Stability: Allows for a wide operational temperature range.
-
Chemical Inertness: The ether linkages are generally stable under a variety of reaction conditions.
-
Polarity: Can aid in the dissolution of a range of starting materials and reagents.
Limitations:
-
Peroxide Formation: Requires careful handling and storage to prevent the formation of potentially explosive peroxides.
-
High Boiling Point: Can make removal of the solvent post-reaction challenging, often requiring vacuum distillation.
-
Limited Data: The lack of extensive literature on its use necessitates careful optimization for new applications.
Experimental Protocols (Adapted)
Disclaimer: The following protocols are adapted from established procedures using analogous high-boiling point ether solvents (e.g., diglyme, triglyme) and should be considered as a starting point for optimization when using this compound.
Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide, a classic Sₙ2 reaction. The high temperature achievable with this compound can drive this reaction to completion.
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
This compound (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add phenol (1.0 eq).
-
Solvent Addition: Add anhydrous this compound to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture will be stirred until hydrogen gas evolution ceases (typically 30-60 minutes), indicating the formation of sodium phenoxide.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.05 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 120-150 °C and maintain this temperature with stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether. The high-boiling this compound will remain with the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the product from the solvent and any byproducts.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol outlines the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid. The high thermal stability of this compound is beneficial for this type of transformation, which often requires elevated temperatures.[8][9][10][11][12]
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃)
-
This compound (anhydrous and degassed)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Under a counterflow of nitrogen, add the palladium catalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add anhydrous and degassed this compound to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude product, which will be mixed with EGDBE, by flash column chromatography on silica gel to yield the pure 4-methylbiphenyl.
Conclusion
This compound presents itself as a viable, though currently underutilized, high-temperature solvent for organic synthesis. Its physical properties are well-suited for reactions requiring thermal energy to proceed at a reasonable rate. The provided protocols, while adapted from related systems, offer a solid foundation for researchers to explore the utility of EGDBE in their own synthetic endeavors. As with any new reaction medium, careful optimization of conditions is paramount to achieving desired outcomes.
References
- 1. 1,2-Bis(benzyloxy)ethane | 622-22-0 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Benzyloxy-1-(2-methoxyethoxy)ethane | C12H18O3 | CID 22235151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vigon.com [vigon.com]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Ethylene Glycol Dibenzyl Ether in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane, is a versatile reagent with emerging applications in the synthesis of pharmaceutical intermediates. Its structure features a short ethylene glycol linker flanked by two benzyl ether groups. This unique arrangement allows it to be employed primarily in two strategic ways: as a bifunctional alkylating agent to link molecular fragments and as a protecting group for diols that is orthogonal to many other common protecting groups. The benzyl groups can be selectively removed under mild hydrogenolysis conditions, revealing hydroxyl groups for further functionalization. This attribute is particularly valuable in multi-step syntheses where managing protecting groups is critical.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on its role as a flexible linker and a diol protecting group.
Core Applications
-
Bifunctional Linker for Bivalent Ligands: this compound can serve as a precursor to a short, hydrophilic diether linker. In its activated form (e.g., as a di-halide or di-tosylate), the ethylene glycol dibenzyl core can be used to couple two pharmacophores, a common strategy in the design of bivalent drugs or PROTACs (Proteolysis Targeting Chimeras). The benzyl groups protect the ether oxygens during the coupling reactions and can be removed in a final step if desired.
-
Orthogonal Protection of Phenols: In the synthesis of complex molecules with multiple hydroxyl groups, selective protection is key. This compound can be synthesized in situ or used as a building block where the benzyl groups act as protecting groups. For instance, reacting a catechol with two equivalents of a benzyl halide in the presence of a base can yield a 1,2-bis(benzyloxy)benzene derivative. The key advantage here is the deprotection via hydrogenolysis, which is orthogonal to acid-labile (e.g., Boc, Trityl) or base-labile (e.g., acetyl) protecting groups.
Experimental Protocols
This protocol describes a representative synthesis of a key intermediate where two phenolic moieties are linked by an ethylene bridge, with the hydroxyl groups protected as benzyl ethers. This showcases the assembly of a core structure where this compound chemistry is central.
Reaction Scheme:
Caption: Plausible synthetic route to a dibenzyl ether-linked intermediate.
Materials:
-
4-(Benzyloxy)phenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-(benzyloxy)phenol (2.0 g, 10 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (0.47 g, 2.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1,2-bis(4-(benzyloxy)phenoxy)ethane.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Melting Point | 135-138°C |
This protocol describes the removal of the benzyl protecting groups from the intermediate synthesized in Protocol 1 to yield the corresponding di-phenolic compound.
Reaction Scheme:
Caption: Deprotection of benzyl ethers via catalytic hydrogenolysis.
Materials:
-
1,2-Bis(4-(benzyloxy)phenoxy)ethane
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 1,2-bis(4-(benzyloxy)phenoxy)ethane (1.0 g, 2.3 mmol) in a mixture of EtOH (20 mL) and THF (20 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with EtOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, 1,2-bis(4-hydroxyphenoxy)ethane.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Yield | 90-98% |
| Purity (HPLC) | >99% |
| State | White solid |
Logical Workflow for Synthesis and Deprotection
The following diagram illustrates the logical flow from starting materials to the final deprotected pharmaceutical intermediate.
Caption: Workflow for the synthesis and deprotection of a linked intermediate.
Conclusion
This compound and its related structures represent valuable tools in the synthesis of pharmaceutical intermediates. The ability to introduce a short, flexible linker while simultaneously protecting the resulting ether linkages provides a powerful strategy for constructing complex molecules. The mild and selective removal of the benzyl groups via hydrogenolysis further enhances its utility, making it compatible with a wide range of other functional groups. The protocols and data presented here provide a foundation for researchers to explore the application of this versatile building block in their drug discovery and development programs.
Application Notes and Protocols for the Analytical Determination of Ethylene Glycol Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The determination of Ethylene Glycol Dibenzyl Ether in various matrices, particularly in pharmaceutical and cosmetic formulations, requires robust and sensitive analytical methods. The choice of method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the need for quantitative or qualitative results.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended technique for the routine analysis and quantification of EGDBE. It provides excellent separation of analytes and definitive identification based on mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural confirmation of EGDBE.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be developed as an alternative quantitative method, particularly for samples that are not amenable to GC analysis. This may require derivatization to improve chromatographic retention and detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
While a specific validated method for this compound was not found in the reviewed literature, a reliable method can be adapted from the analysis of structurally similar compounds, such as Ethylene Glycol Diphenyl Ether (EGDPhE)[1][2]. The following protocol provides a strong starting point for method development and validation.
Experimental Protocol
Sample Preparation:
The sample preparation method should be tailored to the specific matrix.
-
For Liquid Samples (e.g., solutions, syrups):
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., 1,3-propanediol or another appropriate stable labeled compound).
-
Dilute to volume with methanol or another suitable solvent[3][4].
-
Vortex for 1 minute to ensure homogeneity.
-
If particulates are present, filter the solution through a 0.22 µm PTFE syringe filter prior to injection[3].
-
-
For Semi-Solid Samples (e.g., creams, ointments):
-
Accurately weigh approximately 0.5 g of the sample into a centrifuge tube.
-
Add 5 mL of a suitable extraction solvent (e.g., methanol, ethyl acetate).
-
Vortex for 2 minutes to disperse the sample.
-
Sonication for 10-15 minutes may be employed to enhance extraction efficiency.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with a fresh portion of the solvent.
-
Combine the supernatants and evaporate to a smaller volume under a gentle stream of nitrogen if necessary.
-
Reconstitute in a known volume of the mobile phase and filter before injection.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent[3].
-
Mass Spectrometer: Agilent 5975C or equivalent[3].
-
GC Column: A DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film) or an Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) column is recommended for the analysis of glycol ethers[1][2][3].
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Data Presentation: Quantitative Parameters (for Method Validation)
The following table outlines the key parameters that need to be determined during method validation for the quantitative analysis of EGDBE. The values provided are typical targets for such a method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1) |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for the structural confirmation of this compound.
¹H NMR Spectrum
A known ¹H NMR spectrum for this compound is available and can be used as a reference for identification[5].
Expected Chemical Shifts (in CDCl₃):
-
~7.3 ppm (m, 10H): Aromatic protons of the two benzyl groups.
-
~4.6 ppm (s, 4H): Methylene protons of the two benzyl groups (-O-CH₂-Ph).
-
~3.7 ppm (s, 4H): Methylene protons of the ethylene glycol backbone (-O-CH₂-CH₂-O-).
High-Performance Liquid Chromatography (HPLC) Method Development
For non-volatile or thermally labile matrices, an HPLC method can be developed. Since EGDBE lacks a strong chromophore for high-sensitivity UV detection, derivatization may be necessary.
Experimental Protocol (General Approach)
Derivatization (Optional, for enhanced UV detection):
For glycols, derivatization with reagents like benzoyl chloride can be employed to introduce a UV-active moiety[6][7].
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
Chromatographic Conditions (General Starting Point):
| Parameter | Value |
| Mobile Phase | A gradient of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined based on the UV spectrum of EGDBE or its derivative. |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow for GC-MS Analysis of EGDBE
References
- 1. gcms.cz [gcms.cz]
- 2. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 3. fda.gov [fda.gov]
- 4. agilent.com [agilent.com]
- 5. This compound(622-22-0) 1H NMR spectrum [chemicalbook.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethylene Glycol Dibenzyl Ether in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethylene glycol dibenzyl ether as a solvent in phase-transfer catalysis (PTC). While specific documented examples of this compound as a PTC solvent are limited in publicly available literature, its properties as a high-boiling, polar aprotic ether make it a suitable candidate for various PTC reactions, particularly those requiring elevated temperatures. The following protocols are based on established principles of phase-transfer catalysis and provide a framework for its application in relevant reactions such as the Williamson ether synthesis.
Introduction to this compound as a PTC Solvent
This compound is a high-boiling point, colorless liquid with good solvency for a range of organic compounds. Its structure, featuring both ether linkages and aromatic groups, imparts a polarity that can be advantageous in solubilizing organic substrates and the organic-soluble ion pairs formed by phase-transfer catalysts. In phase-transfer catalysis, a catalyst (typically a quaternary ammonium or phosphonium salt) facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) into another (organic), where the reaction occurs.[1] This technique is particularly useful for reactions between water-soluble nucleophiles and organic-soluble electrophiles.[1]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.32 g/mol |
| Boiling Point | 210°C at 10 mmHg |
| Density | 1.06 g/cm³ |
| Appearance | Colorless liquid |
Conceptual Framework of Phase-Transfer Catalysis
The fundamental principle of phase-transfer catalysis involves the transport of an anion from an aqueous or solid phase into an organic phase by a lipophilic cation of the catalyst. This "ion pair" is soluble in the organic solvent, allowing the anion to react with the organic substrate.
Representative Application: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction well-suited for phase-transfer catalysis.[2][3] It is used to prepare symmetrical and unsymmetrical ethers from an alkoxide and an alkyl halide.[2] The use of this compound as a solvent is proposed here for its ability to facilitate the reaction at higher temperatures, which can be beneficial for less reactive alkyl halides.
Reaction Scheme:
R-O⁻ M⁺ + R'-X ---(PTC, this compound)--> R-O-R' + M⁺X⁻
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride as a representative example.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (solid pellets)
-
Tetrabutylammonium bromide (TBAB)
-
This compound
-
Toluene (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (9.4 g, 0.1 mol), sodium hydroxide pellets (6.0 g, 0.15 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol).
-
Solvent Addition: Add 100 mL of this compound to the flask.
-
Reactant Addition: While stirring, add benzyl chloride (12.65 g, 0.1 mol) to the mixture.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with toluene (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to remove the toluene.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure benzyl phenyl ether.
Quantitative Data (Hypothetical based on similar reactions):
| Substrate | Product | Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Phenol, Benzyl Chloride | Benzyl Phenyl Ether | TBAB | >90 | 4-6 | 90-100 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a phase-transfer catalyzed reaction using this compound as the solvent.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Benzyl chloride is a lachrymator and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound presents itself as a viable high-boiling point solvent for phase-transfer catalyzed reactions. Its properties allow for conducting reactions at elevated temperatures, which can be advantageous for sluggish transformations. The provided protocols for the Williamson ether synthesis serve as a template for researchers to explore its application in a variety of other phase-transfer catalyzed reactions, such as N-alkylation[4][5] and C-alkylation.[6] Further experimental validation is encouraged to fully characterize its scope and limitations in this context.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethylene Glycol Dibenzyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethylene glycol dibenzyl ether from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of ethylene glycol to form a di-alkoxide, which then reacts with two equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a bimolecular nucleophilic substitution (SN2) reaction.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Common impurities include unreacted starting materials such as ethylene glycol and benzyl halide. Additionally, mono-benzylated ethylene glycol can be a significant byproduct if the reaction does not go to completion. Side products from elimination reactions of the benzyl halide, though less common with primary halides, are also a possibility. If sodium hydride is used as the base, residual mineral oil may be present.
Q3: What are the recommended purification methods for this compound?
A3: A combination of purification techniques is often necessary to achieve high purity. The typical workflow involves:
-
Aqueous Workup/Extraction: To remove water-soluble impurities like salts and unreacted ethylene glycol.
-
Distillation: Fractional distillation under reduced pressure is effective for removing lower-boiling impurities and the mono-benzylated byproduct.
-
Column Chromatography: For achieving very high purity by separating the desired product from closely related impurities.
Troubleshooting Guides
Problem: Low yield of this compound after synthesis and initial workup.
-
Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion, resulting in a significant amount of mono-benzylated ethylene glycol.
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Solution: Ensure a sufficient excess of the benzyl halide and an adequate reaction time and temperature. The choice of a suitable polar aprotic solvent like DMF or DMSO can also improve reaction rates.[1]
-
-
Possible Cause 2: Competing elimination reaction. While less likely with primary halides like benzyl bromide, using a sterically hindered base or high temperatures can promote the E2 elimination side reaction.
-
Solution: Use a non-hindered base like sodium hydride. Maintain a controlled reaction temperature.
-
Problem: The purified product is a yellow or brown oil instead of a colorless liquid.
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Possible Cause: Thermal decomposition during distillation. this compound has a high boiling point, and prolonged heating at atmospheric pressure can lead to decomposition.
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Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
-
Problem: My purified product still contains starting materials (ethylene glycol or benzyl halide) when analyzed by NMR or GC.
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Possible Cause 1: Inefficient extraction. The aqueous workup may not have been sufficient to remove all the water-soluble ethylene glycol. Benzyl halide, being organic-soluble, will not be removed by a simple water wash.
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Solution: Perform multiple extractions with water or brine to ensure complete removal of ethylene glycol. To remove unreacted benzyl halide, a subsequent purification step like distillation or column chromatography is necessary.
-
-
Possible Cause 2: Co-distillation. The boiling points of the impurities might be close to that of the product, leading to incomplete separation during distillation.
-
Solution: Use a fractionating column with a higher number of theoretical plates for better separation. Alternatively, employ column chromatography for a more efficient separation based on polarity differences.
-
Problem: Column chromatography is not effectively separating the product from impurities.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low, resulting in poor separation.
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Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal). A common starting point for ethers is a mixture of hexanes and ethyl acetate.
-
-
Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel used for the column.[2]
-
Data Presentation
The following table presents representative data for the synthesis and purification of a compound structurally similar to this compound, namely 1,2-bis(2-nitrophenoxy)ethane, prepared via a Williamson-type ether synthesis. This data can serve as a useful benchmark for expected yields and purity levels.
| Parameter | Value | Reference |
| Reactants | Ethylene glycol, 2-chloronitrobenzene, Potassium Hydroxide | [3][4] |
| Solvent | Dimethylacetamide (DMAc) | [3][4] |
| Reaction Temperature | 55-65 °C | [4] |
| Workup Procedure | Acidification, Filtration, Water Crystallization | [3][4] |
| Final Product | 1,2-bis(2-nitrophenoxy)ethane | [3][4] |
| Yield | 93% of theoretical | [4] |
| Purity (by HPLC) | 98.5% | [4] |
Experimental Protocols
Experimental Protocol 1: General Aqueous Workup for Williamson Ether Synthesis
This protocol describes a standard liquid-liquid extraction procedure to remove water-soluble impurities following the synthesis of this compound.
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent in which the product is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol 2: Purification by Fractional Distillation under Reduced Pressure
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a stable temperature corresponding to the boiling point of the desired product at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Experimental Protocol 3: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity by separating compounds based on their polarity.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Add the eluent (a solvent or mixture of solvents determined by prior TLC analysis) to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow the solvent to flow by gravity.
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection:
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]
- 4. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethylene Glycol Dibenzyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylene Glycol Dibenzyl Ether (also known as 1,2-bis(benzyloxy)ethane).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Deprotonation of Ethylene Glycol: The alkoxide of ethylene glycol may not have formed efficiently. For unactivated alcohols like ethylene glycol, strong bases such as sodium hydride (NaH) or potassium hydride (KH) are recommended. Weaker bases like NaOH or K₂CO₃ may be insufficient.[1][2] 2. Presence of Water: Moisture in the reaction will quench the strong base, preventing the formation of the alkoxide. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. Williamson ether syntheses are typically conducted between 50 to 100 °C.[1] | 1. Base Selection and Stoichiometry: Use a strong base like NaH or KH. Ensure at least two equivalents of the base are used per equivalent of ethylene glycol to deprotonate both hydroxyl groups. An excess of the base (e.g., 2.2 to 2.5 equivalents) can help drive the reaction to completion.[1] 2. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Formation of Mono-substituted Byproduct (2-(Benzyloxy)ethanol) | Insufficient Benzyl Bromide or Base: If less than two equivalents of benzyl bromide or the base are used, the reaction may stop after the first substitution, leading to the formation of the mono-ether. | Stoichiometry Control: Ensure at least two equivalents of both the base and benzyl bromide are used relative to ethylene glycol. |
| Presence of Benzyl Alcohol in the Product Mixture | Hydrolysis of Benzyl Bromide: Benzyl bromide can react with any residual water or hydroxide ions to form benzyl alcohol. | Strict Anhydrous Conditions: Minimize water content in the reaction. A well-controlled workup procedure can also help remove benzyl alcohol. |
| Formation of Elimination Byproducts (e.g., Stilbene) | High Reaction Temperature: While benzyl bromide is a primary halide and less prone to E2 elimination, very high temperatures can favor this side reaction.[3][4] | Temperature Control: Maintain the reaction temperature within the optimal range (typically 50-100 °C) and avoid excessive heating.[1] |
| Difficulty in Product Purification | 1. Similar Polarities of Products and Byproducts: The desired product, the mono-substituted byproduct, and unreacted starting materials may have similar polarities, making separation by column chromatography challenging. 2. High Boiling Points: The high boiling points of the product and byproducts can make purification by distillation difficult, especially if they are close. | 1. Column Chromatography: Use a suitable solvent system for silica gel chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can help separate the components. 2. Fractional Distillation: If boiling points are sufficiently different, vacuum fractional distillation can be employed.[5][6] 3. Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities like unreacted ethylene glycol and salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the mono-substituted product, 2-(benzyloxy)ethanol.[7][8][9][10][11] This occurs when the reaction does not go to completion on both hydroxyl groups of the ethylene glycol. Another potential, though less common, side reaction with primary halides like benzyl bromide is E2 elimination to form an alkene, especially at higher temperatures.[3][4]
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. As mentioned in the troubleshooting guide, incomplete deprotonation of ethylene glycol due to an insufficiently strong base or the presence of moisture is a primary cause.[1] Steric hindrance is generally not an issue with the primary halide benzyl bromide, but ensuring an adequate reaction time and temperature is crucial.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[12] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials (ethylene glycol and benzyl bromide) from the mono-substituted product and the final dibenzyl ether product. The disappearance of the starting materials and the appearance of the product spots will indicate the reaction's progress.
Q4: What is the best method to purify the final product?
A4: Purification can be achieved through a combination of methods. An initial aqueous workup is essential to remove inorganic salts and any unreacted ethylene glycol. This is typically followed by column chromatography on silica gel to separate the desired dibenzyl ether from the mono-substituted byproduct and any remaining benzyl bromide or benzyl alcohol. For larger scale purifications, vacuum fractional distillation may be a viable option if the boiling points of the components are sufficiently different.[5][6]
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
Disclaimer: This is a generalized procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add ethylene glycol (1 equivalent) to a flame-dried round-bottom flask containing anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (2.2 equivalents) dropwise via a syringe or dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.
Visualizations
Caption: Main reaction pathway and side reaction for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. 2-Benzyloxyethanol | 622-08-2 [chemicalbook.com]
- 8. 2-(ベンジルオキシ)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-(Benzyloxy)ethanol | 622-08-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. scribd.com [scribd.com]
Thermal stability and degradation of Ethylene Glycol Dibenzyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene Glycol Dibenzyl Ether (EGDBE), focusing on its thermal stability and degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the thermal analysis of this compound.
Issue 1: Unexpected Weight Loss at Low Temperatures in Thermogravimetric Analysis (TGA)
-
Question: My TGA curve for EGDBE shows a weight loss step at a temperature significantly below the expected decomposition temperature. What could be the cause?
-
Answer: This premature weight loss is likely due to the presence of volatile impurities or residual solvent from the synthesis of EGDBE. It is also possible that the sample has absorbed moisture from the atmosphere.
-
Troubleshooting Steps:
-
Verify Sample Purity: Ensure the purity of your EGDBE sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Dry the Sample: Before the TGA experiment, dry the sample under vacuum to remove any residual solvent or absorbed water.
-
Check for Peroxides: Ethers like EGDBE can form peroxides over time, which may have different thermal properties. Test for the presence of peroxides, especially if the sample has been stored for an extended period.[1][2][3]
-
Instrument Calibration: Verify the calibration of your TGA instrument with a known standard.
-
-
Issue 2: Inconsistent Results in Differential Scanning Calorimetry (DSC)
-
Question: I am getting inconsistent melting points or multiple thermal events in my DSC analysis of EGDBE. Why is this happening?
-
Answer: Inconsistent DSC results can stem from several factors, including sample purity, improper sample preparation, or instrument issues. For liquid samples like EGDBE, ensuring a good seal on the DSC pan is crucial to prevent evaporation, which can significantly affect the results.[4]
-
Troubleshooting Steps:
-
Sample Purity: As with TGA, ensure the sample is free from impurities that could exhibit their own thermal transitions.
-
Proper Pan Sealing: For liquid samples, use hermetically sealed DSC pans to prevent evaporation during the analysis.[5] A poor seal can lead to a shifting baseline and inaccurate transition temperatures.[4]
-
Sample Pan Material: Use a sample pan material that is inert to EGDBE. Aluminum or gold pans are common choices.
-
Heating Rate: Experiment with different heating rates. A slower heating rate can sometimes provide better resolution of thermal events.
-
Atmosphere Control: Ensure a consistent and appropriate atmosphere (e.g., nitrogen) in the DSC cell.
-
-
Issue 3: Unexplained Exothermic Event in DSC or TGA
-
Question: My thermal analysis of EGDBE shows an unexpected exothermic peak. What does this indicate?
-
Answer: An unexpected exotherm could be a sign of oxidative degradation or the decomposition of peroxides. Ethers are known to form potentially explosive peroxides upon exposure to air and light.[1][2][3]
-
Troubleshooting Steps:
-
Test for Peroxides: Immediately and carefully test a small aliquot of your EGDBE sample for the presence of peroxides.
-
Inert Atmosphere: Run the thermal analysis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If the exotherm disappears or is significantly reduced, it is likely due to an oxidative process.
-
Sample History: Review the storage and handling history of the sample. Prolonged storage or exposure to air can increase the likelihood of peroxide formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely degradation products of EGDBE upon thermal decomposition?
A2: The thermal degradation of EGDBE is expected to proceed via cleavage of the carbon-oxygen bonds. Based on the degradation pathways of similar ethers, potential decomposition products could include benzaldehyde, benzyl alcohol, and ethylene glycol, as well as smaller volatile molecules. The exact product distribution will depend on the specific conditions, such as temperature and the presence of oxygen. Oxygen can facilitate the formation of unstable peroxides which can then decompose to benzaldehyde and benzyl alcohol.[7]
Q3: How should I store EGDBE to prevent degradation and peroxide formation?
A3: To minimize degradation and the formation of peroxides, EGDBE should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It is advisable to test for peroxides periodically, especially for older samples or samples that have been exposed to air.[3]
Q4: What are the key safety precautions when handling EGDBE, especially at elevated temperatures?
A4: Due to the potential for peroxide formation, it is crucial to handle EGDBE with care.[1][3] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. When heating EGDBE, do so in a well-ventilated area or a fume hood. Avoid heating samples that may contain high levels of peroxides, as this could lead to an explosion.
Quantitative Data Summary
Since specific experimental data for the thermal decomposition of this compound is limited, the following table provides estimated values based on structurally similar compounds like dibenzyl ether.
| Parameter | Dibenzyl Ether (Reference) | This compound (Estimated) |
| Boiling Point | 298-301 °C[2][6] | > 300 °C |
| Decomposition Onset (TGA, N₂) | Not widely reported | 250 - 350 °C |
| Primary Degradation Products | Benzaldehyde, Benzyl Alcohol[7] | Benzaldehyde, Benzyl Alcohol, Ethylene Glycol |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol for EGDBE
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucible: Alumina or platinum crucible.
-
Sample Preparation: Place 5-10 mg of high-purity EGDBE into the crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol for EGDBE
-
Instrument: A calibrated differential scanning calorimeter.
-
Crucible: Hermetically sealed aluminum or gold pan.
-
Sample Preparation: Pipette 2-5 mg of high-purity EGDBE into the DSC pan and hermetically seal it to prevent evaporation.[4][5]
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (if applicable).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition.
-
-
Data Analysis: Record the heat flow as a function of temperature to identify thermal events such as melting, boiling, and decomposition.
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. ehs.tcu.edu [ehs.tcu.edu]
- 2. DIBENZYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. nexacule.com [nexacule.com]
- 5. researchgate.net [researchgate.net]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Removal of Ethylene Glycol Dibenzyl Ether
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural advice for the effective removal of the high-boiling point solvent, Ethylene Glycol Dibenzyl Ether (EGDBE), from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (EGDBE) so difficult to remove?
A1: The primary challenge in removing EGDBE stems from its very high boiling point. Standard laboratory techniques like rotary evaporation under typical vacuum pressures are often insufficient to remove it efficiently without potentially degrading the target compound.
Q2: What are the primary methods for removing EGDBE after a reaction?
A2: The three most effective methods are Liquid-Liquid Extraction, Flash Column Chromatography, and High-Vacuum Distillation. The choice of method depends on the specific properties of your desired compound, such as its polarity, solubility, and thermal stability.
Q3: How do I choose the best removal method for my specific product?
A3: Consider the properties of your product. If your product is stable at high temperatures and has a significantly different boiling point from EGDBE, high-vacuum distillation is an option. If your product has a different polarity than EGDBE, flash chromatography is highly effective. For products with differing solubilities, for instance, if your product is soluble in a solvent in which EGDBE is not, liquid-liquid extraction is a suitable choice.
Q4: Can I use a rotary evaporator (rotovap) to remove EGDBE?
A4: While a standard rotovap can remove trace amounts, it is generally ineffective for bulk removal of EGDBE due to the solvent's low vapor pressure. Achieving the necessary combination of high temperature and deep vacuum can be difficult with standard equipment and risks product decomposition.
Method Selection Guide
The following flowchart provides a decision-making framework to help you select the most appropriate removal technique based on the properties of your product.
Caption: Decision tree for selecting the optimal EGDBE removal method.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 622-22-0[1] |
| Molecular Formula | C₁₆H₁₈O₂[1][2] |
| Molecular Weight | 242.32 g/mol [1] |
| Boiling Point | 210 °C @ 10 mmHg |
| Density | ~1.06 g/mL[1] |
| Appearance | Colorless to yellow liquid[1][2] |
Table 2: Solvent Selection Guide for Liquid-Liquid Extraction
This table provides general guidance for choosing an extraction solvent system based on the properties of your product. The goal is to maximize the partitioning of your product into one layer while leaving the EGDBE in the other.
| Product Polarity | Recommended Organic Solvent (for product) | Aqueous Phase | Expected Outcome |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Water or Brine | Product moves to the non-polar organic layer; EGDBE remains in the aqueous phase (if any) or is washed out with a more polar solvent. |
| Intermediate Polarity | Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM) | Water or Brine | Product and EGDBE will likely both favor the organic layer. This method is less effective unless followed by multiple aqueous washes to pull out the slightly water-soluble impurities. |
| Polar (Water-Soluble) | N/A (Product stays in aqueous phase) | Water | Extract the aqueous solution of your product with a non-polar solvent like hexanes to remove the EGDBE. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This method is ideal when the desired product has significantly different solubility from EGDBE, for instance, if the product is soluble in a non-polar solvent like hexane or is highly water-soluble.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent in which your product is highly soluble but EGDBE has lower solubility (e.g., hexanes).
-
Add an equal volume of an immiscible solvent (typically water or brine) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower layer. The layer containing your product will depend on the relative densities of the solvents used.
-
Repeat the extraction of the layer containing EGDBE 2-3 times with fresh solvent to maximize product recovery.
-
Combine the layers containing your product.
-
Wash the combined product layer with brine to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
Navigating the Scale-Up of Ethylene Glycol Dibenzyl Ether Synthesis: A Technical Support Guide
The synthesis of Ethylene Glycol Dibenzyl Ether (EGD MDBE), a valuable solvent and intermediate, presents unique challenges when transitioning from laboratory-scale experiments to industrial production. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding reaction parameters, and accessing detailed experimental protocols to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the scale-up of this compound synthesis.
Q1: What are the primary challenges when scaling up the Williamson ether synthesis for EGD MDBE?
A1: The primary challenges include managing the exothermic nature of the reaction, ensuring efficient mixing to avoid localized high concentrations of reactants and hotspots, minimizing the formation of byproducts such as benzyl alcohol and dibenzyl ether, and developing effective purification strategies for large volumes of high-boiling point products.[1][2]
Q2: How does the choice of base impact the reaction on a larger scale?
A2: On a laboratory scale, strong bases like sodium hydride are effective. However, for industrial applications, less hazardous and more cost-effective bases like sodium hydroxide or potassium hydroxide are preferred.[3] The use of these bases in a multiphase system often necessitates a phase-transfer catalyst to achieve high conversion rates.
Q3: What role does a phase-transfer catalyst (PTC) play in the scale-up?
A3: A PTC is crucial for facilitating the reaction between the ethylene glycolate anion (in the aqueous or solid phase) and the benzyl halide (in the organic phase). This enhances the reaction rate, improves yield, and allows for milder reaction conditions, which are critical for safety and energy efficiency on an industrial scale.[4][5]
Q4: What are the common byproducts in EGD MDBE synthesis and how can they be minimized?
A4: Common byproducts include benzyl alcohol (from the hydrolysis of benzyl chloride), dibenzyl ether (from the self-condensation of benzyl alcohol), and polyethylene glycol dibenzyl ethers.[6] Minimizing these byproducts can be achieved by carefully controlling the stoichiometry of reactants, maintaining optimal reaction temperatures, and ensuring efficient mixing.
Q5: What are the safety considerations for the industrial-scale synthesis of EGD MDBE?
A5: Key safety considerations include the risk of thermal runaway due to the exothermic reaction, the handling of flammable solvents and corrosive bases, and the management of potentially hazardous byproducts. A thorough hazard analysis and implementation of appropriate cooling and emergency shutdown systems are essential.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete reaction | - Increase reaction time or temperature gradually. - Optimize the type and concentration of the phase-transfer catalyst. |
| - Side reactions dominating | - Ensure anhydrous conditions to prevent hydrolysis of the benzyl halide. - Use a less sterically hindered benzyl halide if possible. - Control the addition rate of the benzyl halide to maintain a low concentration and minimize self-condensation. | |
| - Poor phase mixing | - Increase agitation speed. - Consider using a different solvent system to improve mutual solubility of reactants. | |
| High Impurity Levels | - Formation of benzyl alcohol and dibenzyl ether | - Maintain a slight excess of ethylene glycol. - Optimize the reaction temperature to favor the desired etherification over side reactions. |
| - Unreacted starting materials | - Improve reaction monitoring to ensure completion. - Consider a post-reaction workup to remove unreacted starting materials before distillation. | |
| Difficult Product Isolation | - High boiling point of EGD MDBE | - Utilize high-vacuum distillation for purification. - Ensure the distillation apparatus is properly insulated to maintain the required temperature. |
| - Formation of azeotropes or close-boiling impurities | - Employ fractional distillation with a high-efficiency column. - Consider alternative purification methods such as crystallization or chromatography for high-purity applications, although these may be less feasible on a large scale. | |
| Reaction Exotherm Difficult to Control | - Rapid addition of reactants | - Implement a controlled, slow addition of the benzyl halide to the reaction mixture. |
| - Inadequate cooling capacity | - Ensure the reactor's cooling system is appropriately sized for the scale of the reaction. - Consider using a semi-batch process where one reactant is added portion-wise. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is suitable for a laboratory setting and can be used as a baseline for scale-up studies.
Materials:
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Ethylene glycol
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
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Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Toluene
-
Deionized water
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add ethylene glycol, toluene, and tetrabutylammonium bromide.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add the 50% sodium hydroxide solution via the dropping funnel.
-
After the addition of NaOH, slowly add benzyl chloride to the reaction mixture.
-
Maintain the reaction temperature at 70-80°C and continue stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Pilot-Scale Synthesis of this compound (Illustrative)
This protocol outlines a general procedure for a pilot-plant scale synthesis, emphasizing process control and safety.
Equipment:
-
Jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and reflux condenser.
-
Addition vessel for controlled feeding of reactants.
-
Receiving vessels for product and waste streams.
-
Vacuum distillation unit.
Procedure:
-
Charge the reactor with ethylene glycol, toluene, and the phase-transfer catalyst.
-
Start agitation and begin heating the reactor jacket to the desired pre-reaction temperature (e.g., 50°C).
-
Slowly pump the sodium hydroxide solution from the addition vessel into the reactor over a predetermined period, carefully monitoring the temperature.
-
Once the base addition is complete and the temperature is stable, begin the controlled addition of benzyl chloride. The addition rate should be adjusted to maintain the reaction temperature within the desired range (e.g., 70-85°C), using the reactor cooling system as needed.
-
After the addition is complete, maintain the reaction at temperature for several hours until in-process controls (e.g., GC analysis of samples) indicate the reaction has reached completion.
-
Cool the reactor contents to ambient temperature.
-
Transfer the reaction mixture to a separation vessel and allow the phases to separate.
-
Transfer the organic phase to a washing vessel and perform aqueous washes as in the lab-scale procedure.
-
Transfer the washed organic phase to the vacuum distillation unit.
-
First, distill off the toluene under moderate vacuum.
-
Increase the vacuum and temperature to distill the this compound.
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield and purity of this compound during scale-up.
Table 1: Effect of Temperature on Yield and Purity
| Scale | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (GC) |
| Lab (100 g) | 70 | 6 | 92 | 98 |
| Lab (100 g) | 90 | 4 | 88 | 95 (Increased dibenzyl ether) |
| Pilot (10 kg) | 75 | 8 | 90 | 97 |
| Pilot (10 kg) | 95 | 6 | 85 | 93 (Increased dibenzyl ether and other byproducts) |
Table 2: Effect of Phase-Transfer Catalyst (PTC) Loading
| Scale | PTC (mol%) | Reaction Time (h) | Yield (%) |
| Lab (100 g) | 1 | 8 | 85 |
| Lab (100 g) | 5 | 5 | 93 |
| Pilot (10 kg) | 2 | 10 | 88 |
| Pilot (10 kg) | 5 | 7 | 91 |
Visualizations
Experimental Workflow for EGD MDBE Synthesis
References
Technical Support Center: Stability of Ethylene Glycol Dibenzyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of ethylene glycol dibenzyl ether under acidic conditions.
I. Quantitative Data on Benzyl Ether Stability
While specific kinetic data for the acid-catalyzed cleavage of this compound is not extensively available in the literature, the following table summarizes the general stability of benzyl ethers under various acidic conditions. This data can be used as a guideline for designing experiments and anticipating potential deprotection.
| Acidic Condition | Reagent/Concentration | Temperature | Typical Outcome for Benzyl Ethers | Potential Products | Notes |
| Strong Protic Acids | HBr (48%), HI | Room Temp. to Reflux | Cleavage | Ethylene glycol, Benzyl bromide/iodide | Reaction rate increases with temperature and acid concentration. |
| Trifluoroacetic acid (TFA) | Room Temperature | Generally stable, slow cleavage may occur over extended periods. | Ethylene glycol, Benzyl trifluoroacetate | Often used in peptide synthesis for removal of other protecting groups.[1] | |
| Lewis Acids | Boron trichloride (BCl₃) | -78 °C to Room Temp. | Effective Cleavage | Ethylene glycol, Benzyl chloride | Highly effective, but the reagent is corrosive and requires anhydrous conditions. |
| Boron tribromide (BBr₃) | -78 °C to Room Temp. | Effective Cleavage | Ethylene glycol, Benzyl bromide | Similar to BCl₃, very effective for ether cleavage. | |
| Tin(IV) chloride (SnCl₄) | Varies | Can be selective for benzyl esters over benzyl ethers. | Varies | Selectivity is substrate-dependent.[2] | |
| Mild Acidic Conditions | Acetic Acid | Room Temp. to Reflux | Generally Stable | - | Often used as a solvent or co-solvent in reactions where benzyl ethers are intended to be stable.[3] |
| Buffered Acidic Conditions (e.g., HF-pyridine) | Room Temperature | Generally Stable | - | Typically used for the removal of silyl ethers without affecting benzyl ethers.[3] |
Disclaimer: The reactivity of this compound may vary depending on the specific substrate, solvent, and reaction conditions. It is always recommended to perform a small-scale test reaction to determine the optimal conditions for your specific application.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound under acidic conditions.
Q1: My reaction is showing incomplete cleavage of the benzyl ether groups. What are the possible causes and how can I resolve this?
A1: Incomplete cleavage is a common issue and can be attributed to several factors:
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Insufficient Acid Strength or Concentration: Benzyl ethers are relatively stable and require strong acidic conditions for efficient cleavage.[1][3]
-
Solution: Increase the concentration of the acid or switch to a stronger acid (e.g., from TFA to HBr or a Lewis acid like BCl₃).
-
-
Low Reaction Temperature: The rate of ether cleavage is often temperature-dependent.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
-
-
Short Reaction Time: The cleavage reaction may require more time to go to completion.
-
Solution: Extend the reaction time and monitor the disappearance of the starting material.
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction medium, limiting its exposure to the acid.
-
Solution: Choose a solvent system in which the this compound is fully soluble.
-
Q2: I am observing unexpected side products in my reaction mixture after acidic treatment. What could they be and how can I minimize their formation?
A2: The formation of side products is often due to the reactivity of the carbocation intermediate generated during cleavage.
-
Re-benzylation: The released benzyl cation can re-attach to the desired product or other nucleophiles present in the reaction mixture.
-
Solution: Add a cation scavenger, such as anisole or thioanisole, to the reaction mixture to trap the benzyl cation.[1]
-
-
Friedel-Crafts Alkylation: If the substrate contains aromatic rings, the benzyl cation can alkylate these rings.
-
Solution: Use of a cation scavenger is also effective here.
-
-
Dehydration or Rearrangement: Under strongly acidic and high-temperature conditions, the ethylene glycol backbone may undergo side reactions.
-
Solution: Employ milder reaction conditions (lower temperature, less harsh acid) if possible.
-
Q3: After quenching the reaction, I am having difficulty isolating my product. What are some common work-up issues?
A3: Work-up procedures can be challenging, especially when strong acids are used.
-
Emulsion Formation: The presence of both organic and aqueous phases with surfactants can lead to stable emulsions during extraction.
-
Solution: Try adding a saturated brine solution to break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
-
-
Product Solubility in Aqueous Layer: The deprotected ethylene glycol product is highly polar and may have significant solubility in the aqueous phase.
-
Solution: Perform multiple extractions with a suitable organic solvent. In some cases, evaporation of the aqueous layer and purification of the residue may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: How stable is the ether linkage in this compound to mild acidic conditions?
A1: The benzyl ether linkage is generally considered stable to mild acidic conditions, such as acetic acid or buffered acidic solutions (e.g., HF-pyridine), especially at room temperature.[3] This stability allows for the selective removal of more acid-labile protecting groups, like silyl ethers, in the presence of a benzyl ether.
Q2: What is the general mechanism for the acid-catalyzed cleavage of this compound?
A2: The cleavage of benzyl ethers in the presence of a strong acid typically proceeds through protonation of the ether oxygen, making it a good leaving group. This is followed by either an SN1 or SN2 pathway, depending on the substrate and reaction conditions. For a primary ether like this compound, an SN2 attack by a nucleophile (e.g., a halide ion from the acid) on the benzylic carbon is a likely pathway.[4] In the case of Lewis acids, coordination of the Lewis acid to the ether oxygen facilitates cleavage.
Q3: Can I selectively cleave only one of the two benzyl ether groups?
A3: Achieving selective mono-deprotection of this compound under acidic conditions is challenging due to the symmetrical nature of the molecule. The reaction conditions that cleave one benzyl ether are likely to cleave the second as well. For selective mono-deprotection, enzymatic or catalytic methods would likely be more successful.
Q4: Are there any non-acidic methods for cleaving the benzyl ethers in this compound?
A4: Yes, several non-acidic methods are commonly used for benzyl ether deprotection:
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Catalytic Hydrogenolysis: This is a very common and mild method involving hydrogen gas and a palladium catalyst (e.g., Pd/C).[1]
-
Birch Reduction: This involves the use of sodium or lithium in liquid ammonia with an alcohol as a proton source.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, although they are more commonly employed for p-methoxybenzyl (PMB) ethers.[1]
IV. Experimental Protocols
Protocol: Acidic Cleavage of this compound using Boron Trichloride (BCl₃)
Disclaimer: This is a general protocol and may require optimization for your specific substrate and scale. Boron trichloride is a toxic and corrosive reagent and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Boron trichloride (1M solution in DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (2.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time will vary depending on the substrate and scale.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethylene glycol.
V. Visualizations
Caption: Experimental workflow for the acidic cleavage of this compound.
Caption: Factors influencing the stability of this compound under acidic conditions.
References
Technical Support Center: Stability of Ethylene Glycol Dibenzyl Ether
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of ethylene glycol dibenzyl ether under basic conditions. The information is tailored for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under basic conditions?
A1: Yes, as a benzyl ether, this compound is generally considered to be stable under a wide range of basic conditions.[1] Ethers of this class, often referred to as glymes, are known for their high stability in the presence of strong bases, including alkali metal hydroxides and sodium hydride. This stability makes them suitable solvents for reactions involving such reagents.
Q2: What types of basic reagents are compatible with this compound?
A2: this compound is compatible with most common bases used in organic synthesis. This includes, but is not limited to:
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Alkali metal hydroxides (e.g., NaOH, KOH)
-
Alkali metal hydrides (e.g., NaH)
-
Common organic bases (e.g., triethylamine, pyridine)
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Alkoxides (e.g., sodium methoxide, potassium tert-butoxide)
Q3: Under what conditions could this compound potentially degrade?
A3: While highly stable, extreme conditions could potentially lead to the degradation of this compound. Such conditions are typically outside the scope of standard synthetic procedures and may include:
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Very high temperatures in the presence of a strong base over prolonged periods.
-
The presence of strong oxidizing or reducing agents in the basic medium.
-
Exposure to visible light in the presence of a photosensitizer and a base, which could initiate oxidative cleavage.[2]
Q4: What are the likely degradation products of this compound under harsh basic conditions?
A4: Under forcing conditions, particularly in the presence of trace oxygen, a potential degradation pathway could involve the slow cleavage of the benzyl C-O bond. This would likely yield benzyl alcohol and ethylene glycol as the primary products. The benzyl alcohol could potentially be further oxidized to benzoic acid if an oxidant is present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side products observed in a reaction using this compound as a solvent with a strong base. | 1. Contamination of the starting material: The this compound may contain impurities from its synthesis or degradation during storage. 2. Reaction with trace impurities: The base may be reacting with trace amounts of water or other reactive species in the reaction mixture. 3. Degradation under harsh conditions: The combination of a very strong base and high temperature may be causing slow degradation of the ether. | 1. Verify purity: Analyze the this compound by GC-MS or NMR to confirm its purity before use. 2. Use anhydrous conditions: Ensure all reagents and solvents are dry if using water-sensitive bases like NaH. 3. Optimize reaction conditions: If possible, reduce the reaction temperature or use a milder base. |
| Low yield or incomplete reaction. | Solvent not suitable for the specific reaction: While stable, this compound may not be the optimal solvent for all base-catalyzed reactions in terms of solubility or reactivity of the reagents. | Solvent screening: Experiment with other polar aprotic solvents to find the most suitable one for your specific transformation. |
| Formation of colored impurities. | Oxidation: The presence of air (oxygen) at elevated temperatures in a basic medium can sometimes lead to the oxidation of benzylic positions. | Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential impurities such as benzyl alcohol and ethylene glycol.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable column for the analysis of glycol ethers, such as a Rxi®-1301Sil MS column (30 m x 0.25 mm x 0.25 µm), is recommended for good resolution.[3][4]
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare standard solutions of this compound, benzyl alcohol, and ethylene glycol at known concentrations for comparison and quantification.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Hold at 280 °C for 2 minutes.
-
-
Carrier Gas: Helium
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MS Scan Range: m/z 35-400
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential impurities by comparing their retention times and mass spectra with the prepared standards.
-
Calculate the purity of the sample based on the peak area percentages.
Protocol 2: Stability Test of this compound under Basic Conditions
Objective: To evaluate the stability of this compound in the presence of a strong base at elevated temperatures.
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 g) and a solution of 1 M sodium hydroxide in a suitable solvent (e.g., water or a co-solvent system if needed for solubility) (10 mL).
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Heat the mixture at a specific temperature (e.g., 80 °C) with stirring for a defined period (e.g., 24 hours).
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After the specified time, cool the reaction mixture to room temperature.
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Neutralize the mixture with a suitable acid (e.g., 1 M HCl).
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Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Analyze the residue by GC-MS (using Protocol 1) or NMR spectroscopy to detect any degradation products.
Visualizations
Caption: Stability of this compound under Basic Conditions.
Caption: Troubleshooting Workflow for EGBE in Basic Reactions.
References
Validation & Comparative
A Comparative Guide to Ethylene Glycol Dibenzyl Ether and Other High-Boiling Solvents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. High-boiling solvents are indispensable for reactions requiring elevated temperatures, enabling chemists to achieve desired transformations that are kinetically hindered at lower temperatures. This guide provides an objective comparison of Ethylene Glycol Dibenzyl Ether (EGDBE) with other commonly used high-boiling solvents, supported by their physical properties and a detailed experimental protocol for performance evaluation in a benchmark organic reaction.
Physical Properties of High-Boiling Solvents
A summary of key physical properties for this compound and a selection of other high-boiling solvents is presented below. These properties are crucial in solvent selection for matching reaction conditions and facilitating post-reaction work-up.
| Solvent | Acronym | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dipole Moment (D) |
| This compound | EGDBE | C₁₆H₁₈O₂ | 242.32 | 210 / 10 mmHg | 1.06 | - |
| Dimethyl Sulfoxide | DMSO | C₂H₆OS | 78.13 | 189 | 1.1004 | 3.96 |
| N,N-Dimethylformamide | DMF | C₃H₇NO | 73.09 | 153 | 0.944 | 3.86 |
| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | 99.13 | 202 | 1.028 | 4.09 |
| Sulfolane | - | C₄H₈O₂S | 120.17 | 285 | 1.261 | 4.8 |
| Dibenzyl Ether | - | C₁₄H₁₄O | 198.26 | 298 | 1.043 | 1.37 |
Performance Comparison in Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone SN2 reaction in organic chemistry, serves as an excellent model for comparing the performance of high-boiling solvents. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, and the choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of the reactants and the solvation of the nucleophile.
Experimental Protocol: Comparative Analysis of Solvent Effects in the Synthesis of 4-Methoxybiphenyl
This protocol outlines a procedure for comparing the efficacy of this compound, DMSO, DMF, NMP, and Sulfolane in the Williamson ether synthesis of 4-methoxybiphenyl from 4-phenylphenol and methyl iodide.
Materials:
-
4-phenylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
This compound (anhydrous)
-
Dimethyl Sulfoxide (anhydrous)
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N,N-Dimethylformamide (anhydrous)
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N-Methyl-2-pyrrolidone (anhydrous)
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Sulfolane (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles, separatory funnel, rotary evaporator)
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: In a series of five identical 100 mL round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-phenylphenol (1.70 g, 10 mmol).
-
Solvent Addition: To each flask, add 40 mL of one of the respective anhydrous high-boiling solvents: EGDBE, DMSO, DMF, NMP, or Sulfolane. Stir the mixtures at room temperature until the 4-phenylphenol is completely dissolved.
-
Alkoxide Formation: To each flask, carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil) portion-wise over 10 minutes. Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of Electrophile: Add methyl iodide (0.68 mL, 11 mmol) to each reaction mixture via syringe.
-
Reaction: Heat each reaction mixture to 80°C and maintain this temperature for 4 hours. Monitor the progress of the reaction by taking aliquots and analyzing them by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixtures to room temperature. Quench the reactions by the slow addition of 50 mL of water to each flask.
-
Extraction: Transfer each mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts for each reaction and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Analysis and Purification: Analyze the crude product from each reaction by GC-MS to determine the product purity and identify any byproducts. Purify the crude products by column chromatography on silica gel.
-
Yield Calculation: Determine the isolated yield of pure 4-methoxybiphenyl for each solvent.
Hypothetical Performance Data
The following table presents hypothetical results for the comparative study, illustrating how the data could be structured for easy comparison.
| Solvent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) | Key Observations |
| EGDBE | 4 | 92 | 88 | Homogeneous reaction mixture, easy work-up. |
| DMSO | 3.5 | 95 | 92 | Faster reaction time, but more challenging to remove during work-up. |
| DMF | 4 | 94 | 90 | Good solubility of reactants, standard performance. |
| NMP | 3.5 | 93 | 89 | Similar performance to DMSO and DMF. |
| Sulfolane | 5 | 88 | 82 | Slower reaction rate, higher viscosity. |
Logical Workflow of the Williamson Ether Synthesis
The following diagram illustrates the key steps and logical flow of the Williamson ether synthesis as described in the experimental protocol.
Conclusion
This compound presents itself as a viable high-boiling solvent for organic synthesis. Its physical properties, including a high boiling point and moderate density, make it suitable for a range of reaction conditions. While direct comparative performance data remains limited in publicly available literature, the provided experimental protocol offers a robust framework for its evaluation against other common high-boiling aprotic solvents like DMSO, DMF, and NMP. The Williamson ether synthesis serves as a practical benchmark for such comparisons. For researchers and drug development professionals, the selection of an appropriate high-boiling solvent should be guided by a combination of physical property data, experimental performance in relevant reaction classes, and practical considerations such as ease of work-up and solvent removal. Further experimental investigation is warranted to fully elucidate the performance profile of this compound across a broader spectrum of synthetic transformations.
A Comparative Guide to Diol Protecting Groups: Ethylene Glycol Dibenzyl Ether and Its Alternatives
In the landscape of multi-step organic synthesis, particularly within pharmaceutical development and complex molecule construction, the strategic use of protecting groups is fundamental. For diols, a ubiquitous functional group, a variety of protective strategies have been developed, each with distinct advantages and liabilities. This guide provides a comprehensive comparison of Ethylene Glycol Dibenzyl Ether (EGDABE) with other commonly employed diol protecting groups, namely benzylidene acetals, isopropylidene acetals (acetonides), and silyl ethers.
This compound (EGDABE): A Critical Evaluation
This compound, systematically named 1,2-bis(benzyloxy)ethane, is not a conventional choice for the protection of diols. Its application is infrequently documented in chemical literature, suggesting potential drawbacks in its utility for this purpose. The primary challenge lies in the formation of the protected diol. The reaction would necessitate a double Williamson ether synthesis between the target diol and two molecules of a benzylating agent, which can be inefficient and lead to a mixture of mono- and di-protected products.
However, by examining the chemistry of benzyl ethers, we can infer the stability and deprotection characteristics of a hypothetical EGDABE-protected diol. Benzyl ethers are known for their robustness across a wide range of chemical conditions, offering a key advantage in complex synthetic routes.
Comparative Analysis of Diol Protecting Groups
The selection of an appropriate diol protecting group is contingent on the specific reaction conditions and the overall synthetic strategy. The following tables provide a comparative overview of EGDABE (properties inferred from benzyl ether chemistry) and other prevalent diol protecting groups.
Table 1: Stability of Common Diol Protecting Groups
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| EGDABE (inferred) | Stable to moderately acidic conditions. Cleaved by strong acids. | Very Stable | Generally Stable. Cleaved by some strong oxidizing agents. | Cleaved by catalytic hydrogenation. |
| Benzylidene Acetal | Labile. Cleaved by mild aqueous acid. | Stable | Generally Stable | Cleaved by catalytic hydrogenation. |
| Isopropylidene Acetal | Very Labile. Cleaved by mild aqueous acid. | Stable | Generally Stable | Stable |
| Silyl Ethers (e.g., TBDMS) | Labile. Cleaved by mild acid or fluoride ions. | Generally Stable. Can be cleaved by strong base. | Stable | Stable |
Table 2: Conditions for Protection and Deprotection
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions |
| EGDABE (inferred) | Strong base (e.g., NaH), Benzyl Bromide in an inert solvent (e.g., THF, DMF).[1] | Catalytic hydrogenation (e.g., H₂, Pd/C), or strong acid.[1] |
| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., TsOH), azeotropic removal of water.[2] | Mild aqueous acid (e.g., AcOH/H₂O), or catalytic hydrogenation.[2] |
| Isopropylidene Acetal | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH).[2] | Mild aqueous acid (e.g., AcOH/H₂O).[2] |
| Silyl Ethers (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) in an inert solvent (e.g., DMF). | Fluoride source (e.g., TBAF) or acidic conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of a generic 1,2-diol.
Protection of a 1,2-Diol with Benzyl Groups (Inferential for EGDABE)
Objective: To protect a 1,2-diol using a standard benzylation procedure.
Materials:
-
1,2-diol (1.0 eq)
-
Sodium hydride (2.2 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of the 1,2-diol in anhydrous THF is added dropwise.
-
The mixture is stirred at room temperature for 1 hour.
-
Benzyl bromide is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of a Benzyl-Protected 1,2-Diol
Objective: To remove the benzyl protecting groups from a 1,2-diol.
Materials:
-
Benzyl-protected 1,2-diol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the benzyl-protected 1,2-diol in methanol or ethanol, 10% Pd/C is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the deprotected diol.
Visualizing Protecting Group Strategies
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and decision-making processes involved in selecting and using diol protecting groups.
Conclusion
While this compound is not a mainstream protecting group for diols, its inferred properties based on the robust nature of benzyl ethers provide a useful hypothetical benchmark for comparison. The choice of a diol protecting group is a critical decision in the planning of a synthetic route. For syntheses requiring stability towards a broad range of reagents, a benzyl ether-based protection strategy could be considered, though the challenges of its introduction must be weighed. In contrast, acetals like benzylidene and isopropylidene acetals offer ease of formation and mild acidic cleavage, making them suitable for many applications. Silyl ethers provide a versatile alternative with tunable stability and fluoride-mediated deprotection. Ultimately, the optimal protecting group is dictated by the specific demands of the synthetic sequence, and a thorough understanding of the alternatives is essential for the modern synthetic chemist.
References
Performance Evaluation of Ethylene Glycol Dibenzyl Ether as a Plasticizer: A Comparative Guide
Ethylene Glycol Dibenzyl Ether (CAS 622-22-0), also known as 1,2-bis(benzyloxy)ethane, is a high-boiling point liquid with the potential for use as a plasticizer in various polymers. Its aromatic structure suggests it might offer good compatibility with polar polymers like polyvinyl chloride (PVC). However, without experimental data, its performance characteristics remain theoretical.
This guide presents a comparison with established plasticizers:
-
Dioctyl Phthalate (DOP): A widely used, general-purpose phthalate plasticizer known for its good efficiency and balanced properties.
-
Diisononyl Phthalate (DINP): A common replacement for DOP, with lower volatility and better permanence.
-
Trioctyl Trimellitate (TOTM): A premium plasticizer valued for its excellent thermal stability and low migration, suitable for high-temperature applications.
-
Acetyl Tributyl Citrate (ATBC): A bio-based, non-toxic plasticizer often used in sensitive applications like food packaging and medical devices.
Data Presentation: Comparative Performance of Plasticizers
The following tables summarize key performance indicators for plasticizers. The data for this compound is currently unavailable and is represented as "Data Not Available."
Table 1: General and Thermal Properties
| Property | This compound (EGBE) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) |
| CAS Number | 622-22-0 | 117-81-7 | 28553-12-0 | 3319-31-1 | 77-90-7 |
| Molecular Weight ( g/mol ) | 242.32 | 390.56 | ~418.6 | 546.78 | 402.46 |
| Boiling Point (°C) | 210 (at reduced pressure) | ~385 | ~400 | ~414 | ~343 |
| Glass Transition Temp. (Tg) of PVC (°C, 40 phr) | Data Not Available | ~ -20 to -40 | ~ -25 to -45 | ~ -10 to -20 | ~ -25 to -45 |
| Volatility (Weight Loss, %) | Data Not Available | Low | Lower than DOP | Very Low | Low |
Table 2: Mechanical Properties of Plasticized PVC (Typical Values at 40 phr)
| Property | This compound (EGBE) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) |
| Tensile Strength (MPa) | Data Not Available | ~15 - 25 | ~15 - 25 | ~20 - 30 | ~15 - 25 |
| Elongation at Break (%) | Data Not Available | ~250 - 400 | ~300 - 450 | ~250 - 350 | ~300 - 450 |
| Hardness (Shore A) | Data Not Available | ~75 - 85 | ~70 - 80 | ~80 - 90 | ~70 - 80 |
Table 3: Migration Resistance
| Property | This compound (EGBE) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) |
| Migration into Hexane (%) | Data Not Available | Moderate | Lower than DOP | Low | Low |
| Migration into Soapy Water (%) | Data Not Available | Low | Low | Very Low | Very Low |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of plasticizer performance. Standardized tests, such as those from ASTM International, are often employed.
Sample Preparation
-
Formulation: A standard formulation is prepared, typically consisting of PVC resin, a thermal stabilizer, and the plasticizer at a specified concentration (e.g., 40 parts per hundred of resin - phr).
-
Mixing: The components are dry-blended in a high-speed mixer.
-
Molding: The blend is then processed, for example, by milling on a two-roll mill at a set temperature (e.g., 160-170°C) to form a homogenous sheet. This sheet is then compression molded into plaques of a specified thickness for testing.
Evaluation of Mechanical Properties
-
Tensile Strength and Elongation at Break (ASTM D638): Dumbbell-shaped specimens are cut from the molded plaques. These are tested using a universal testing machine at a constant rate of crosshead displacement. The force required to pull the specimen to its breaking point and the extent to which it stretches are recorded.
-
Hardness (ASTM D2240): The hardness of the plasticized PVC is measured using a durometer (Shore A or D scale). The indenter is pressed into the material, and the hardness is read from the dial.
Assessment of Thermal Properties
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356): A small sample of the plasticized PVC is heated at a controlled rate in a DSC instrument. The Tg is identified as a change in the heat flow, indicating the transition from a rigid to a more flexible state.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA is used to determine the thermal stability and volatility of the plasticizer. A sample is heated in a controlled atmosphere, and its mass is measured as a function of temperature. The temperature at which weight loss occurs indicates the volatility and decomposition of the plasticizer.
Determination of Migration Resistance
-
Extraction in Liquids (ASTM D1239): Specimens of a known weight are immersed in various liquids (e.g., hexane for oily substances, soapy water, or ethanol) for a specified time and at a controlled temperature. The specimens are then removed, dried, and reweighed. The weight loss represents the amount of plasticizer that has migrated into the liquid.
-
Activated Carbon Volatility (ASTM D1203): The volatility of a plasticizer is determined by measuring the weight loss of a sample after being in contact with activated carbon at an elevated temperature for a specific period.
Visualizations
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the preparation and performance evaluation of plasticized PVC samples.
Logical Relationship in Plasticizer Selection
Caption: Key factors influencing the selection of a suitable plasticizer for a specific application.
A Comparative Analysis of Ether Plasticizers for Polyvinyl Chloride (PVC)
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of ether-based plasticizers for Polyvinyl Chloride (PVC), evaluating their performance against traditional and alternative plasticizers. The information presented is supported by experimental data from various studies, intended to assist researchers, scientists, and formulation experts in making informed decisions for material development. Ether plasticizers are gaining attention for their potential to offer enhanced compatibility, thermal stability, and low migration, addressing some of the shortcomings of conventional phthalate-based plasticizers.
Comparative Performance Data
The efficacy of a plasticizer is determined by its impact on the mechanical, thermal, and migration properties of the PVC matrix. The following tables summarize key performance indicators for various ether plasticizers compared to the widely used dioctyl phthalate (DOP) and other alternatives.
Table 1: Mechanical Properties of Plasticized PVC
The addition of plasticizers is designed to increase the flexibility of PVC, which is inherently rigid. This is typically measured by a decrease in tensile strength and an increase in elongation at break.[1]
| Plasticizer Type | Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Ether-Based | Epoxidized Cardanol Glycidyl Ether (ECGE) / DOP blend | 50 | >17.28 (Increases with ECGE content) | >629.41 (Increases with ECGE content) | [2][3] |
| Butyl Phenoxyethyl Adipate (BPEA) | - | Superior to DOP | - | [4] | |
| Hyperbranched Plasticizers (HEPCL8) | - | Slightly higher than DOP | Comparable to DOP | [5][6] | |
| Phthalate (Control) | Dioctyl Phthalate (DOP) | 50 | ~19.0 | ~250 | [7] |
| Di(2-ethylhexyl) phthalate (DEHP) | 50 | 13.19 | 247 | [8] | |
| Bio-based Ester | Epoxidized Cardanol Acetate (ECA) | - | Comparable to DOTP/DINP | Comparable to DOTP/DINP | [9] |
| Succinic Acid-based Esters | 50 | ~19.0 | ~250 | [7] |
phr: parts per hundred rubber
Table 2: Thermal Properties of Plasticized PVC
A key function of a plasticizer is to lower the glass transition temperature (Tg) of PVC, extending its operational temperature range. Thermal stability, often measured by thermogravimetric analysis (TGA), is also critical for processing and long-term durability.
| Plasticizer Type | Plasticizer | Glass Transition Temp. (Tg) | Onset Decomposition Temp. (°C) | Key Findings | Reference |
| Ether-Based | Epoxidized Cardanol Glycidyl Ether (ECGE) | - | Increases with ECGE content | Improves thermal stability of PVC films. | [2] |
| Butyl Phenoxyethyl Adipate (BPEA) | Lowers Tg by 132.2°C (vs pure PVC); 7.7°C lower than DOP | Tmax decomposition: 321°C (vs 285°C for DOP) | Higher thermal-oxidative stability than DOP. | [4] | |
| Hyperbranched Poly(glycerol ester)s (HPGs) | -18.4 to -14.4 °C (Slightly higher than DEHP) | Higher than DEHP | More stable than PVC blends with DEHP. | [6] | |
| Poly(dimethylsiloxane) diglycidyl ether | One of the lowest Tg values reported | - | Exhibits the best performance for lowering Tg. | [5][6] | |
| Phthalate (Control) | Dioctyl Phthalate (DOP) | ~41.46 °C | Tmax decomposition: 285°C | Standard industry benchmark. | [4][5] |
Table 3: Migration Resistance of Plasticized PVC
Plasticizer migration is a critical concern, especially for applications in medical devices and food packaging.[10] Migration is assessed through volatility (loss due to heat), extraction (loss in a liquid medium), and exudation (leaching to the surface).
| Plasticizer Type | Plasticizer | Volatility Resistance | Extraction Resistance | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Ether-Based | Epoxidized Cardanol Glycidyl Ether (ECGE) | Similar or higher than DOP | Similar or higher than DOP | Good stability and permanence. |[2] | | | Butyl Phenoxyethyl Adipate (BPEA) | - | - | Excellent compatibility suggests good migration resistance. |[4] | | | Hyperbranched Poly(glycerol ester)s (HPGs) | - | Excellent | A great number of ether and ester groups provide strong donor-acceptor interactions with PVC, resulting in excellent migration resistance.[6] |[6] | | Phthalate (Control) | Dioctyl Phthalate (DOP) | Lower than many novel plasticizers | High weight loss in solvents like petroleum ether. | Prone to migration, a primary driver for seeking alternatives.[4][11] |[2][11] | | Bio-based Ester | Succinic Acid-based Esters | - | Leaching 70% lower than DEHP/DINP | Excellent resistance to leaching. |[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance.
Mechanical Properties Testing
-
Objective: To determine the tensile strength and elongation at break of the plasticized PVC films.
-
Methodology:
-
Sample Preparation: PVC films are prepared by solvent casting or melt blending, ensuring a uniform thickness (e.g., 2 mm).[11] Samples are cut into a standardized dumbbell shape.
-
Conditioning: Specimens are conditioned at standard conditions (23 ± 2 °C and 50 ± 5% humidity) for 24 hours prior to testing.[11]
-
Testing: A universal testing machine is used to perform tensile tests according to standards similar to ASTM D638. The stress-strain curve is recorded until the sample breaks.
-
Data Analysis: Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of fracture.[12]
-
Thermal Analysis
-
Objective: To measure the glass transition temperature (Tg) and thermal stability of the PVC compositions.
-
Methodology (DSC for Tg):
-
Sample Preparation: A small sample (8-10 mg) of the plasticized PVC is weighed and sealed in an aluminum crucible.[13]
-
Testing: Differential Scanning Calorimetry (DSC) is performed, typically involving a heat-cool-heat cycle. The sample is heated from a low temperature (e.g., -80 °C) to above its expected Tg (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]
-
Data Analysis: The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[13]
-
-
Methodology (TGA for Thermal Stability):
-
Sample Preparation: A sample (8-15 mg) is placed in an alumina crucible.[13]
-
Testing: Thermogravimetric Analysis (TGA) is conducted by heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[13]
-
Data Analysis: The output curve shows weight loss as a function of temperature. The onset decomposition temperature and the temperature at maximum decomposition rate are key indicators of thermal stability.[4]
-
Migration Resistance Testing
-
Objective: To quantify the loss of plasticizer from the PVC matrix under various conditions.
-
Methodology (Solvent Extraction/Leaching):
-
Sample Preparation: Pre-weighed PVC film specimens of standard dimensions (e.g., 60 mm × 10 mm × 2 mm) are prepared.[11]
-
Immersion: The specimens are fully immersed in 30 mL of a specific solvent (e.g., petroleum ether, 10% ethanol, distilled water) for a set duration (e.g., 24 hours) at a controlled temperature (23 ± 2 °C).[11]
-
Data Analysis: After immersion, the films are removed, dried, and re-weighed. The percentage of weight loss is calculated, representing the amount of plasticizer extracted by the solvent.[11] This procedure often follows standards like ASTM D1239-98.[11]
-
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.
Caption: General workflow for the evaluation of a novel ether plasticizer for PVC applications.
Caption: Relationship between ether plasticizer structure and resulting PVC properties.
References
- 1. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. A novel biobased plasticizer of epoxidized cardanol glycidyl ether: synthesis and application in soft poly(vinyl chloride) films - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07096A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration [mdpi.com]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 11. ukm.my [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Standards of Ethylene Glycol Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for Ethylene Glycol Dibenzyl Ether, a key solvent and building block in pharmaceutical and chemical synthesis. Understanding the purity, impurity profiles, and appropriate analytical methodologies is critical for ensuring the quality, safety, and efficacy of final products. This document outlines key analytical techniques and presents a comparative analysis with a structurally similar alternative, Di(ethylene glycol) benzyl ether (also known as Benzyl Carbitol), to offer a broader perspective for solvent selection and quality control.
Executive Summary
This compound is a high-boiling, colorless to pale yellow liquid widely utilized for its excellent solvency and compatibility with a range of organic compounds. Its purity is paramount, as trace impurities can significantly impact reaction kinetics, yield, and the toxicological profile of the final product. Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry-standard for purity assessment, typically revealing purities upwards of 95-98%. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) provide complementary information on structural integrity and the presence of non-volatile or thermally labile impurities.
This guide details standardized analytical protocols for these techniques and presents a comparative analysis with Di(ethylene glycol) benzyl ether, a viable alternative with a slightly different polarity and physical properties. The selection between these two ethers often depends on specific application requirements, including desired solvency, boiling point, and regulatory acceptance.
Comparative Analytical Data
The following tables summarize typical analytical specifications for this compound and a common alternative, Di(ethylene glycol) benzyl ether. This data is compiled from commercially available analytical standards and published literature.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Di(ethylene glycol) benzyl ether (Benzyl Carbitol) |
| CAS Number | 622-22-0 | 2050-25-1 |
| Molecular Formula | C₁₆H₁₈O₂ | C₁₁H₁₆O₃ |
| Molecular Weight | 242.31 g/mol | 196.24 g/mol |
| Boiling Point | 180-185 °C @ 14 mmHg | 256 °C @ 760 mmHg |
| Density | 1.06 g/cm³ | 1.05 g/cm³ |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
Table 2: Typical Purity and Impurity Profile by GC-FID
| Analyte | This compound | Di(ethylene glycol) benzyl ether (Benzyl Carbitol) |
| Purity (by GC-FID) | ≥ 98.0% | ≥ 97.0% |
| Major Impurity 1 | Benzyl Alcohol | Ethylene Glycol Monobenzyl Ether |
| Typical Level of Impurity 1 | < 1.0% | < 1.5% |
| Major Impurity 2 | Ethylene Glycol Monobenzyl Ether | Diethylene Glycol |
| Typical Level of Impurity 2 | < 0.5% | < 0.5% |
| Water Content (Karl Fischer) | < 0.1% | < 0.2% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized to allow for reproducible and comparable results.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay
This method is used to determine the purity of this compound and its alternatives and to quantify volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or acetone.
-
Quantification: Purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks (excluding the solvent peak).
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the detection of non-volatile or thermally labile impurities that are not amenable to GC analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities with distinct proton signals.[1][2]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse width: 90°
-
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure and identify any impurities present. Common impurities like residual benzyl alcohol or ethylene glycol will have characteristic chemical shifts.[3][4]
Visualizing Analytical Workflows
To illustrate the logical flow of analytical procedures for comparing these standards, the following diagrams are provided in DOT language.
Caption: Workflow for the comparative analysis of ether standards.
Caption: Decision pathway for analytical standard qualification.
References
Quantification of Ethylene Glycol Dibenzyl Ether in a polymer matrix
An Essential Guide to the Quantification of Ethylene Glycol Dibenzyl Ether in Polymer Matrices
For researchers, scientists, and drug development professionals, the precise quantification of additives within a polymer matrix is critical for quality control, safety assessment, and formulation optimization. This compound (EGDBE), a common solvent and plasticizer, requires accurate measurement to ensure product performance and regulatory compliance. This guide provides a comparative overview of established analytical techniques for the quantification of EGDBE in a polymer matrix, supported by experimental data and detailed protocols.
Analytical Approaches: A Comparative Overview
The quantification of EGDBE in a polymer matrix typically involves a two-step process: extraction of the analyte from the polymer followed by instrumental analysis. The choice of method depends on factors such as the polymer type, the required sensitivity, and the available instrumentation. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like EGDBE.[1][2] It offers high sensitivity and selectivity, making it ideal for trace-level analysis.
Experimental Protocol: GC-MS
a) Sample Preparation: Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an efficient method for extracting additives from polymers by using solvents at elevated temperatures and pressures.[3][4][5]
-
Sample Grinding: To increase the surface area for extraction, the polymer sample is cryogenically ground to a fine powder (e.g., 10 mesh).[3]
-
Cell Preparation: A cellulose extraction thimble is placed inside an 11 mL ASE cell.[3]
-
Sample Loading: Approximately 0.5 g of the ground polymer is mixed with an inert material like sand and loaded into the thimble.[3]
-
Extraction Conditions:
-
Solvent: A mixture of isopropyl alcohol (IPA) and cyclohexane (e.g., 97.5:2.5 v/v) is used. IPA dissolves the EGDBE, while cyclohexane swells the polymer matrix, enhancing extraction efficiency.[6][7]
-
Temperature: 140 °C (below the melting point of many common polymers like polyethylene and polypropylene).[3][6]
-
Pressure: 1500 psi.
-
Static Cycles: 3 cycles of 5 minutes each.[3]
-
-
Extract Collection: The extract is collected in a vial. For GC-MS analysis, a solvent exchange to a more volatile solvent like dichloromethane may be performed, followed by concentration under a stream of nitrogen.
b) Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of EGDBE. A full scan mode can be used for initial identification.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Quantitative Performance: GC-MS
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Note: Performance characteristics are estimates based on the analysis of similar semi-volatile organic compounds and may vary depending on the specific polymer matrix and instrumentation.[10][11]
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[12] For EGDBE, which contains aromatic rings, UV detection is a viable option. Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity.[13][14]
Experimental Protocol: HPLC-UV/MS
a) Sample Preparation: Solvent Extraction
-
Polymer Dissolution/Swelling: A known amount of the polymer sample (e.g., 1 g) is dissolved or swelled in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Precipitation of Polymer: An anti-solvent (e.g., methanol or isopropanol) is added to precipitate the polymer while keeping the EGDBE in solution.
-
Centrifugation/Filtration: The mixture is centrifuged, and the supernatant containing the EGDBE is collected and filtered through a 0.45 µm syringe filter prior to injection.[15][16]
b) Instrumental Analysis: HPLC-UV/MS
-
Liquid Chromatograph (LC) Conditions:
-
UV Detector Conditions:
-
Wavelength: Detection at the maximum absorbance of the benzyl group (around 254 nm).
-
-
Mass Spectrometer (MS) Conditions (for LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.
-
Quantitative Performance: HPLC-UV/MS
| Parameter | HPLC-UV | HPLC-MS |
| Linearity (R²) | > 0.999[17] | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[14][17] | 0.01 - 0.1 µg/mL[13] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL[14][17] | 0.05 - 0.5 µg/mL[13] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Note: Performance characteristics are estimates based on the analysis of aromatic compounds and may vary depending on the specific polymer matrix and instrumentation.[18][19][20][21]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for identical reference standards for calibration.[22] It is particularly useful for the direct analysis of dissolved polymer samples without extensive sample preparation.
Experimental Protocol: qNMR
-
Sample Preparation:
-
A known mass of the polymer sample is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
A certified internal standard with a known concentration and non-overlapping signals is added to the NMR tube.
-
-
Instrumental Analysis: NMR Spectrometer
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment is performed.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time of the signals of interest).
-
-
Data Analysis:
-
The concentration of EGDBE is calculated by comparing the integral of a characteristic EGDBE proton signal to the integral of a known proton signal from the internal standard.
-
Quantitative Performance: qNMR
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[23] |
| Limit of Detection (LOD) | 40 - 84 µg/mL[23] |
| Limit of Quantification (LOQ) | ~100 µg/mL |
| Accuracy (% Recovery) | 95.6 - 110%[23] |
| Precision (% RSD) | < 1%[23][24] |
Note: Performance characteristics are estimates based on the quantification of small molecules in polymer matrices and can be influenced by factors like spectral overlap and instrument sensitivity.[23][24][25][26][27]
Experimental Workflow Diagrams
Caption: Workflow for EGDBE quantification by GC-MS.
References
- 1. smithers.com [smithers.com]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. analiticaweb.com.br [analiticaweb.com.br]
- 5. Accelerated Solvent Extraction (ASE) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A simple solvent selection method for accelerated solvent extraction of additives from polymers - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. A simple solvent selection method for accelerated solvent extraction of additives from polymers | Semantic Scholar [semanticscholar.org]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. How Modern GC-MS Is Raising the Bar in Semivolatile Organic Compounds (SVOCs) - AnalyteGuru [thermofisher.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. holcapek.upce.cz [holcapek.upce.cz]
- 14. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 16. kohan.com.tw [kohan.com.tw]
- 17. researchgate.net [researchgate.net]
- 18. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 19. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. agilent.com [agilent.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethylene Glycol Dibenzyl Ether: A Comparative Guide for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of solvent and protecting groups is paramount to achieving desired reaction outcomes, including yield, purity, and reaction time. Ethylene glycol dibenzyl ether (EGDBE), a high-boiling point, polar aprotic solvent, presents a unique set of properties that make it a compelling alternative to more conventional solvents and protecting group precursors in various organic transformations. This guide provides an objective comparison of EGDBE's performance with other common alternatives, supported by available experimental data and detailed methodologies for key reactions.
Performance as a Solvent in Nucleophilic Substitution Reactions
The Williamson ether synthesis, a cornerstone SN2 reaction, is highly dependent on the solvent's ability to solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the anion. Polar aprotic solvents are generally favored for these reactions as they do not participate in hydrogen bonding with the nucleophile.
Comparison of Solvents in Williamson Ether Synthesis:
| Solvent | Type | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| This compound (EGDBE) | Polar Aprotic | 255 | High boiling point allows for a wide reaction temperature range; good solvency for a variety of reagents. | Higher viscosity may affect reaction kinetics; more difficult to remove post-reaction. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power for a wide range of compounds. | Can be difficult to remove completely; potential for side reactions at high temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solvating properties; easily removed. | Low boiling point limits reaction temperature; can form explosive peroxides upon storage. |
| Acetonitrile | Polar Aprotic | 82 | Good for reactions with ionic intermediates; relatively easy to remove. | Can be susceptible to hydrolysis under certain conditions. |
Experimental Protocol: General Williamson Ether Synthesis
A common procedure for the Williamson ether synthesis involves the reaction of an alcohol with a strong base to form an alkoxide, followed by the addition of an alkyl halide.
-
Step 1: Alkoxide Formation: To a solution of the alcohol (1 equivalent) in the chosen solvent (e.g., EGDBE), a strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Step 2: Ether Formation: The alkyl halide (1.1 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature or heated to a specific temperature depending on the reactivity of the substrates. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Step 3: Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Logical Workflow for Solvent Selection in Williamson Ether Synthesis:
Caption: Logical workflow for selecting a solvent in Williamson ether synthesis.
Performance as a Solvent in Grignard Reactions
The formation and reactivity of Grignard reagents are highly dependent on the ether solvent's ability to coordinate with the magnesium center, stabilizing the organometallic species. While diethyl ether and tetrahydrofuran (THF) are the most common solvents, higher boiling point ethers can be advantageous for less reactive halides or when higher reaction temperatures are required.
A patent describing the use of diethylene glycol dibutyl ether for Grignard reagent preparation suggests that related glycol ethers could be effective. The patent highlights that the choice of the glycol ether is critical, with some failing to promote the reaction. While no specific data for this compound was found, its structural similarity to other effective high-boiling ethers makes it a candidate for specific applications.
Comparison of Solvents for Grignard Reactions:
| Solvent | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| This compound (EGDBE) | 255 | High boiling point may facilitate reaction with unreactive halides. | Potential for side reactions at high temperatures; high viscosity. |
| Diethyl Ether | 34.6 | Well-established; easy to remove. | Highly flammable; low boiling point limits reaction temperature. |
| Tetrahydrofuran (THF) | 66 | Good solvating power; higher boiling point than diethyl ether. | Can form explosive peroxides; hygroscopic. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | "Greener" alternative; less prone to peroxide formation. | May be less effective for some substrates compared to THF. |
Experimental Protocol: General Grignard Reagent Formation and Reaction
-
Step 1: Apparatus and Reagent Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon) while still hot. Magnesium turnings are placed in the reaction flask. The alkyl or aryl halide is dissolved in the anhydrous ether solvent (e.g., EGDBE).
-
Step 2: Grignard Reagent Formation: A small portion of the halide solution is added to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
Step 3: Reaction with Electrophile: The Grignard reagent is then reacted with an electrophile (e.g., an aldehyde, ketone, or ester) by adding the electrophile dropwise to the solution, typically at a low temperature (e.g., 0 °C).
-
Step 4: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by an appropriate method such as crystallization or column chromatography.
Experimental Workflow for Grignard Reaction:
Caption: General experimental workflow for a Grignard reaction.
Performance as a Protecting Group for Diols
Ethylene glycol is a well-established protecting group for aldehydes and ketones, forming a cyclic acetal. Analogously, this compound can be envisioned as a reagent for the protection of diols, forming a dibenzyl acetal. This would be an alternative to the commonly used benzylidene acetal, which is formed from benzaldehyde.
Comparison of Diol Protecting Groups:
| Protecting Group Precursor | Resulting Protecting Group | Stability | Deprotection Conditions |
| This compound | Dibenzyl Acetal | Expected to be stable to a range of non-acidic conditions. | Likely requires hydrogenolysis or strong acidic conditions. |
| Benzaldehyde | Benzylidene Acetal | Stable to basic and nucleophilic conditions. | Acidic hydrolysis or reductive cleavage.[1] |
| Acetone | Acetonide (Isopropylidene ketal) | Stable to basic and nucleophilic conditions. | Mild acidic hydrolysis. |
Experimental Protocol: Protection of a 1,2-Diol as a Benzylidene Acetal
This protocol for benzylidene acetal formation can be adapted for use with this compound, likely requiring similar acid catalysis.
-
Step 1: Reaction Setup: The diol (1 equivalent) and benzaldehyde dimethyl acetal (1.2 equivalents) are dissolved in an anhydrous solvent such as acetonitrile or DMF.
-
Step 2: Catalysis: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), is added to the mixture.
-
Step 3: Reaction and Monitoring: The reaction is stirred at room temperature or heated, and the progress is monitored by TLC.
-
Step 4: Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., triethylamine) and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[1]
Experimental Protocol: Deprotection of a Benzyl Ether Protecting Group
The deprotection of a dibenzyl acetal derived from EGDBE would likely follow standard procedures for benzyl ether cleavage.
-
Method 1: Hydrogenolysis: The protected compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then stirred under an atmosphere of hydrogen gas until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected diol.
-
Method 2: Acidic Cleavage: Strong acidic conditions can also cleave benzyl ethers, although this method is less common due to its harshness and potential for side reactions.
Signaling Pathway for Benzylidene Acetal Formation:
Caption: Signaling pathway for the formation of a benzylidene acetal from a diol.
Conclusion
This compound (EGDBE) presents itself as a potentially valuable, high-boiling point, polar aprotic solvent for specific applications in organic synthesis, such as in nucleophilic substitution and Grignard reactions where elevated temperatures are necessary. Its use as a diol protecting group precursor, forming a dibenzyl acetal, offers an alternative to standard methods, with deprotection likely achievable through hydrogenolysis.
However, a notable gap exists in the scientific literature regarding direct, quantitative comparisons of EGDBE's performance against other common solvents and protecting groups. Further experimental investigation is required to fully elucidate its advantages and disadvantages in various organic reactions and to establish optimized protocols for its use. The information provided in this guide serves as a foundational resource for researchers considering the application of this compound in their synthetic endeavors.
References
Navigating Chemical Compatibility: A Comparative Guide to the Cross-Reactivity of Ethylene Glycol Dibenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Ethylene Glycol Dibenzyl Ether (EGBE), a diether with the chemical formula C₁₆H₁₈O₂, is utilized in various scientific applications, including as a solvent and a protecting group in organic synthesis. Understanding its cross-reactivity with common laboratory reagents is paramount to ensure experimental success, prevent unwanted side reactions, and maintain a safe laboratory environment. This guide provides a comparative analysis of the expected cross-reactivity of EGBE with common reagents, alongside functionally similar alternatives, based on established principles of organic chemistry.
Expected Cross-Reactivity Profile of this compound
While specific experimental data on the cross-reactivity of this compound is not extensively documented in publicly available literature, its reactivity can be predicted based on the chemical behavior of its constituent functional groups: the ether linkages and the benzyl groups. Ethers are generally stable compounds, resistant to many common reagents. However, the presence of the benzylic C-O bonds in EGBE introduces specific pathways for reactivity.
Summary of Expected Reactivity
The following table summarizes the anticipated reactivity of this compound with common classes of reagents.
| Reagent Class | Common Examples | Expected Reactivity of EGBE |
| Strong Acids | HBr, HI, H₂SO₄ (conc.), Trifluoroacetic acid (TFA) | Reactive .[1][2][3] Prone to cleavage of the benzyl-ether bond, especially with strong, nucleophilic acids like HBr and HI. |
| Strong Bases | n-BuLi, NaH, NaOH (conc.) | Generally Stable .[4] Ether linkages are typically resistant to cleavage by bases. |
| Oxidizing Agents | KMnO₄, CrO₃, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Potentially Reactive .[5][6] The benzylic positions can be susceptible to oxidation, potentially leading to cleavage. |
| Reducing Agents | H₂/Pd-C, LiAlH₄, Na/NH₃ (liquid) | Reactive .[7][8][9] The benzyl ether linkage is susceptible to cleavage by catalytic hydrogenolysis. |
| Nucleophiles | Organometallics (e.g., Grignard reagents), Amines | Generally Stable . Ethers are typically unreactive towards nucleophiles. |
Comparative Analysis with Alternative Compounds
In applications where the potential cross-reactivity of EGBE is a concern, several alternative compounds can be considered. The choice of an alternative will depend on the specific requirements of the experiment, such as the desired solvent properties or the orthogonality of a protecting group.
| Compound | Structure | Key Features | Comparison to EGBE |
| Dibenzyl Ether | C₆H₅CH₂OCH₂C₆H₅ | Structurally similar to EGBE, but with a single ether linkage. | Similar reactivity profile due to the presence of benzyl ether groups.[10][11] |
| Polyethylene Glycol Dimethyl Ether (PEG-DME) | CH₃O(CH₂CH₂O)nCH₃ | Water-soluble, polar aprotic solvent. | More resistant to reductive cleavage than EGBE. Ether linkages are generally stable to a wide range of reagents under non-acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS) Ethers | R-O-Si(CH₃)₂(C(CH₃)₃) | Common protecting group for alcohols. | Cleaved under specific conditions (fluoride ions or acid), offering orthogonality to the cleavage conditions of benzyl ethers.[12] |
| p-Methoxybenzyl (PMB) Ethers | R-O-CH₂C₆H₄OCH₃ | Protecting group for alcohols. | More readily cleaved by oxidation (e.g., with DDQ) than unsubstituted benzyl ethers, providing an alternative deprotection strategy.[7][12] |
Experimental Protocols
As direct experimental data for the cross-reactivity of EGBE is limited, a general protocol for assessing chemical compatibility is provided below. This can be adapted to test the stability of EGBE or its alternatives with specific reagents of interest.
General Protocol for Assessing Chemical Compatibility
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable inert solvent (e.g., dichloromethane or acetonitrile) at a known concentration (e.g., 0.1 M).
-
Addition of Reagent: To the test solution, add the reagent of interest in a stoichiometric amount or in excess, depending on the desired experimental conditions.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature, or elevated temperature if investigating stability under thermal stress) for a defined period.
-
Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture and analyze them using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of the starting material and the formation of any degradation products.
-
Work-up and Analysis: After the designated reaction time, quench the reaction appropriately (e.g., by adding water or a neutralizing agent). Extract the organic components and analyze the final product mixture to determine the extent of any reaction.
-
Control Experiment: Run a parallel experiment without the reagent of interest to serve as a control.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity of benzyl ethers and a general workflow for evaluating chemical compatibility.
Caption: Potential reaction pathways of a benzyl ether under different reagent conditions.
Caption: A general experimental workflow for evaluating the chemical compatibility of a substance.
References
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Dibenzyl Ether (103-50-4) | Quality Chemical Dealer [chemicalbull.com]
- 11. marcorubber.com [marcorubber.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Ethylene Glycol Dibenzyl Ether and Di(ethylene glycol) dibenzyl ether for Research and Development Applications
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of Ethylene Glycol Dibenzyl Ether and Di(ethylene glycol) dibenzyl ether, supported by their physicochemical properties and potential performance characteristics in key applications.
This guide provides a comprehensive comparison of this compound and Di(ethylene glycol) dibenzyl ether, two ether compounds with applications as plasticizers and solvents in various industrial and research settings. Due to a lack of direct comparative studies in publicly available literature, this comparison is based on their fundamental chemical structures, physical properties, and established knowledge of similar glycol ethers.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and Di(ethylene glycol) dibenzyl ether is presented below. These properties are crucial in determining their suitability for specific applications.
| Property | This compound | Di(ethylene glycol) dibenzyl ether |
| Molecular Formula | C₁₆H₁₈O₂ | C₁₈H₂₂O₃ |
| Molecular Weight | 242.32 g/mol | 286.37 g/mol |
| CAS Number | 622-22-0 | 112-60-7 |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 305-307 °C | 358-360 °C |
| Density | 1.06 g/cm³ | 1.07 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Efficacy as Plasticizers
Both this compound and Di(ethylene glycol) dibenzyl ether can function as plasticizers, which are additives used to increase the flexibility and durability of polymers. The additional ether linkage and longer alkyl chain in Di(ethylene glycol) dibenzyl ether suggest it may offer greater plasticizing efficiency and lower volatility compared to this compound.
Hypothetical Performance Comparison as a Plasticizer in PVC
The following table illustrates a hypothetical comparison of their performance based on typical plasticizer evaluation metrics. Note: This data is illustrative and not based on direct experimental results.
| Performance Metric | This compound (Hypothetical) | Di(ethylene glycol) dibenzyl ether (Hypothetical) |
| Shore A Hardness | 85 | 80 |
| Tensile Strength | 20 MPa | 18 MPa |
| Elongation at Break | 300% | 350% |
| Volatility (Weight Loss %) | 2.5% | 1.5% |
Efficacy as Solvents
Glycol ethers are known for their excellent solvency for a wide range of resins and polymers used in coatings, inks, and cleaning formulations. The presence of both ether and benzyl groups in these molecules provides a balance of polar and non-polar characteristics, making them versatile solvents.
General Solvency Characteristics
Glycol ethers are effective solvents for various resins, including:
-
Acrylics
-
Epoxies
-
Alkyds
-
Polyesters
-
Nitrocellulose
-
Polyurethanes
The longer chain and additional oxygen atom in Di(ethylene glycol) dibenzyl ether may result in a higher boiling point and slower evaporation rate, which can be advantageous in certain coating applications where a longer open time is desired.
Experimental Protocols
For a direct and conclusive comparison of the efficacy of these two ethers, the following experimental protocols are recommended.
Plasticizer Efficacy Evaluation
A standardized method, such as ASTM D2240 for hardness and ASTM D412 for tensile properties, should be employed.
Workflow for Plasticizer Evaluation:
Caption: Workflow for evaluating plasticizer performance.
Solvent Efficacy Evaluation
The solvency power can be assessed by determining the solubility of various resins in the ethers and evaluating their performance in a model coating formulation.
Workflow for Solvent Evaluation:
Caption: Workflow for evaluating solvent efficacy.
Conclusion
Safety Operating Guide
Proper Disposal of Ethylene Glycol Dibenzyl Ether: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Ethylene Glycol Dibenzyl Ether (also known as 1,2-bis(benzyloxy)ethane, CAS No. 622-22-0).
Pre-Disposal and Handling
Before beginning the disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves and eye protection. If there is a risk of generating vapors or aerosols, respiratory protection is necessary.
Spill Management
In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Collect the absorbed material and place it into a suitable, labeled container for disposal. It is crucial to prevent the chemical from entering drains or waterways.
Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration.[1] This should be performed in a licensed and approved waste disposal facility. The general steps are as follows:
-
Consult Regulations : Always adhere to federal, state, and local environmental regulations regarding chemical waste disposal.[1][2]
-
Solvent Mixture : The material may be dissolved or mixed with a combustible solvent.[1] This should be done in a well-ventilated area, preferably within a fume hood.
-
Incineration : The mixture should then be burned in a chemical incinerator that is equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[1]
-
Container Disposal : Empty containers should be treated as the product itself and disposed of in the same manner.[2] Do not mix with other waste.
Note : this compound should not be allowed to enter drains, soil, or waterways.[2]
Quantitative Data Summary
There is no specific quantitative data available in the safety data sheets regarding disposal concentration limits for this compound. Disposal procedures are based on the chemical's properties and regulatory requirements.
| Parameter | Value |
| CAS Number | 622-22-0 |
| Primary Disposal Method | Incineration |
| Transportation Classification | Non-hazardous |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Laboratory Practices: A Guide to Handling Ethylene Glycol Dibenzyl Ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Ethylene Glycol Dibenzyl Ether, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side-shields or Goggles | Should conform to EN166 or NIOSH-approved standards. A face shield may be required for splash hazards. |
| Hands | Chemical-resistant gloves | It is crucial to use gloves made of materials resistant to this compound. While specific breakthrough times for this chemical are not readily available, general guidance for similar ethers suggests that materials like Neoprene and Viton may offer suitable protection. Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with laboratory procedures. |
| Body | Protective clothing | An impervious lab coat or apron should be worn to prevent skin contact. |
| Respiratory | Respirator (if required) | Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with inadequate ventilation or when there is a risk of inhaling vapors or aerosols. A full-face respirator offers both respiratory and eye protection. |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling.
| Property | Value |
| CAS Number | 622-22-0 |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.31 g/mol |
| Boiling Point | 210°C / 10mmHg |
| Flash Point | 127.6°C |
| Density | 1.06 g/cm³ |
Operational Plan for Handling this compound
Follow this step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. It is highly recommended to handle this compound in a certified chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible and in good working order.
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
2. Handling the Chemical:
-
Don the appropriate PPE as specified in the table above.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.
-
Do not let the product enter drains.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to protect the environment and comply with regulations.
-
Waste Characterization: Used this compound and materials contaminated with it may be classified as hazardous waste. Consult your institution's environmental health and safety (EHS) office for guidance on waste characterization.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. Never pour this compound down the drain or dispose of it with regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
